2-Bromo-4,5-dimethoxybenzylamine
Description
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Properties
CAS No. |
89525-51-9 |
|---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.1 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
PYYWZHDHAJXUBG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CN)Br)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-4,5-dimethoxybenzylamine physical properties
This guide details the physical properties, synthesis pathways, and handling protocols for 2-Bromo-4,5-dimethoxybenzylamine (CAS 89525-51-9).
Executive Summary
2-Bromo-4,5-dimethoxybenzylamine is a specialized chemical intermediate used primarily in the synthesis of isoquinoline alkaloids, pharmaceutical candidates, and as a scaffold for Schiff base ligands. Structurally, it consists of a benzylamine core substituted with two methoxy groups at the 4 and 5 positions and a bromine atom at the 2 position.
It is distinct from its phenethylamine analog (2C-B precursor) by the length of the alkyl chain (one carbon vs. two). Researchers typically encounter this compound as a transient intermediate formed via reductive amination or as a stable hydrochloride salt.
Chemical Identity & Structural Data[1][2][3][4][5][6][7]
| Parameter | Detail |
| Chemical Name | 2-Bromo-4,5-dimethoxybenzylamine |
| CAS Registry Number | 89525-51-9 |
| Molecular Formula | C |
| Molecular Weight | 246.10 g/mol |
| SMILES | COc1cc(c(cc1OC)Br)CN |
| InChI Key | PYYWZHDHAJXUBG-UHFFFAOYSA-N |
| Structural Class | Halogenated Benzylamine |
Physical & Thermodynamic Properties[1][10][11][12]
Due to the niche status of the free base amine, experimental data is often extrapolated from its stable precursors or calculated based on structure-activity relationship (SAR) models.
Calculated & Predicted Properties (Free Base)
-
Physical State: Likely a viscous pale yellow oil or low-melting solid at STP.
-
Boiling Point (Predicted): ~312°C at 760 mmHg.
-
Density (Predicted): ~1.41 g/cm³.[1]
-
LogP (Octanol-Water): 1.7 (Lipophilic, suitable for organic extraction).
-
pKa (Predicted): ~9.5 (Typical for primary benzylamines; forms stable salts with mineral acids).
Precursor Properties (Quality Control Markers)
Since the amine is often synthesized in situ, the purity of its precursors is the primary critical quality attribute (CQA).
| Precursor Compound | CAS | Melting Point (Experimental) | Appearance |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 5392-10-9 | 148–152 °C | White to off-white crystalline solid |
| 2-Bromo-4,5-dimethoxybenzyl bromide | 53207-00-4 | 82–83 °C | White to yellow solid (Lachrymator) |
| 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 | 188–190 °C | White crystalline powder |
Synthesis & Production Workflow
The most reliable route to 2-Bromo-4,5-dimethoxybenzylamine avoids the lachrymatory benzyl bromide intermediate by utilizing the Reductive Amination of the corresponding aldehyde.
Reaction Pathway Diagram
Caption: Synthesis of 2-Bromo-4,5-dimethoxybenzylamine via direct bromination and reductive amination.
Detailed Protocol: Reductive Amination
This protocol converts the stable aldehyde into the amine.
Reagents:
-
2-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq)
-
Ammonium Acetate (NH
OAc) (10.0 eq) - Source of Ammonia -
Sodium Cyanoborohydride (NaBH
CN) (0.7 eq) -
Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde in anhydrous methanol. Add Ammonium Acetate. Stir at room temperature for 1–2 hours. The solution may turn yellow, indicating imine formation.
-
Reduction: Cool the mixture to 0°C. CAREFULLY add Sodium Cyanoborohydride in small portions. Caution: Generates HCN gas if acidified; maintain basic/neutral pH.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride and liberate HCN (perform in a fume hood!). Then, basify with aqueous NaOH to pH > 12 to free the amine.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3x).
-
Purification: Dry the organic layer over MgSO
and concentrate. The residue is the crude benzylamine. For storage, convert to the HCl salt by adding ethereal HCl.
Handling, Safety & Stability
Hazard Classification (GHS)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Specific Hazard: The benzyl bromide precursor is a potent lachrymator (tear gas agent). The amine is corrosive.
Storage Conditions
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Benzylamines readily absorb CO
from the air to form carbamates. -
Temperature: 2–8°C (Refrigerated).
-
Container: Tightly sealed amber glass vials to prevent photodegradation of the brominated moiety.
References
-
PubChem. (2025).[2] 2,5-Dimethoxy-4-bromobenzylamine (Isomer Data).[3] National Library of Medicine. Retrieved from [Link]
-
Reagent Database. (2025). 2-BROMO-4,5-DIMETHOXYBENZYLAMINE CAS 89525-51-9 Entry.[4][5] Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethoxy-4-bromobenzylamine | C9H12BrNO2 | CID 82647910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-BROMO-4,5-DIMETHOXYBENZYLAMINE CAS 89525-51-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 5. 2-BROMO-4,5-DIMETHOXYBENZYLAMINE CAS 89525-51-9 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
2-Bromo-4,5-dimethoxybenzylamine reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4,5-dimethoxybenzylamine
Abstract
2-Bromo-4,5-dimethoxybenzylamine is a versatile bifunctional molecule that serves as a cornerstone building block in modern synthetic organic and medicinal chemistry. Its strategic placement of a nucleophilic primary amine, an electron-rich aromatic ring, and a synthetically versatile aryl bromide handle allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of its reactivity, offering both mechanistic understanding and practical, field-tested protocols. We will dissect the molecule's reactivity at each functional site: the primary amine, the activated aromatic ring, and the aryl bromide. Key transformations, including N-acylation, reductive amination, heterocyclic ring synthesis via Pictet-Spengler and Bischler-Napieralski type reactions, and late-stage functionalization through palladium-catalyzed cross-coupling, are discussed in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this important intermediate.
Strategic Importance and Synthesis
The utility of 2-Bromo-4,5-dimethoxybenzylamine stems from its unique convergence of three key reactive centers. The primary amine provides a nucleophilic point for elaboration and is crucial for constructing nitrogen-containing heterocycles. The two methoxy groups activate the benzene ring towards electrophilic substitution and are common motifs in bioactive molecules. Finally, the bromine atom is a prime handle for modern cross-coupling reactions, enabling the introduction of diverse substituents in the later stages of a synthetic sequence, a highly valued strategy in medicinal chemistry for building structure-activity relationships (SAR).
Recommended Synthetic Pathway
The most reliable and scalable synthesis of 2-Bromo-4,5-dimethoxybenzylamine begins with the commercially available and inexpensive 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis proceeds in two key stages: electrophilic bromination of the aromatic ring followed by conversion of the aldehyde to the primary amine via reductive amination.
Caption: Synthetic route to 2-Bromo-4,5-dimethoxybenzylamine.
Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
This protocol is adapted from established literature procedures for the regioselective bromination of veratraldehyde.[1][2] The two electron-donating methoxy groups strongly activate the ring, directing the incoming electrophile (bromine) to the ortho and para positions. The position ortho to the 4-methoxy group and meta to the 3-methoxy group (C2 position) is sterically accessible and electronically favored, leading to the desired product.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid (approx. 4-5 mL per gram of aldehyde).
-
Bromination: Cool the solution in an ice bath. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred aldehyde solution over 1 hour. Maintain the temperature below 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing ice water. A yellow solid will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. The crude product can be recrystallized from ethanol to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white to pale yellow crystalline solid.[2]
Reactivity of the Primary Amine Moiety
The benzylamine functional group is a potent nucleophile and a versatile handle for a variety of transformations.
N-Acylation
The reaction with acylating agents such as acyl chlorides or anhydrides proceeds rapidly to form stable amide derivatives. This transformation is fundamental, as these amides are often the direct precursors for critical cyclization reactions.
-
Causality: The high nucleophilicity of the nitrogen atom facilitates attack on the electrophilic carbonyl carbon of the acylating agent. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.
N-Alkylation & Reductive Amination
While direct alkylation with alkyl halides is possible, it is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines.[3] A more controlled and widely used method for introducing alkyl groups is reductive amination .[4][5][6] This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions), which is then immediately reduced in situ by a mild reducing agent.
-
Expert Insight: The choice of reducing agent is critical for success. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated iminium ion over the starting carbonyl compound, preventing reduction of the aldehyde/ketone substrate.[3][6] This selectivity allows the reaction to be performed efficiently in a single pot.
Caption: General workflow for reductive amination.
Heterocyclic Synthesis: Building Molecular Scaffolds
A primary application of 2-Bromo-4,5-dimethoxybenzylamine and its derivatives is in the synthesis of nitrogen-containing heterocycles, particularly isoquinolines, which are prevalent scaffolds in natural products and pharmaceuticals.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that joins a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline.[7][8][9] The reaction is driven by the formation of an electrophilic iminium ion which is then attacked by the electron-rich aromatic ring. The two methoxy groups on the benzylamine substrate provide strong activation, facilitating the crucial intramolecular cyclization step even under mild, physiological-like conditions.[7]
-
Mechanism Deep Dive:
-
Condensation: The benzylamine reacts with an aldehyde or ketone to form a Schiff base (imine).
-
Activation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Cyclization: The electron-rich aromatic ring acts as an internal nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution (SEAr) step. This is the key ring-forming step.
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring system and yielding the final tetrahydroisoquinoline product.
-
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines by cyclizing N-acylated β-phenethylamines with a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11][12][13] To utilize our starting material, the benzylamine would first be N-acylated and then elongated to the corresponding phenethylamine derivative. The subsequent cyclization proceeds via a nitrilium ion intermediate, another powerful electrophile that is attacked by the activated aromatic ring.[13]
-
Trustworthiness through Mechanism: The reaction's success is contingent on the electronic nature of the aromatic ring. The presence of electron-donating groups, such as the two methoxy substituents in our substrate, is crucial for facilitating the electrophilic attack and achieving high yields.[11][12] Rings lacking such activation often require harsher conditions.[12]
Reactivity of the Aryl Bromide: Palladium-Catalyzed Cross-Coupling
The aryl bromide functionality is arguably one of the most valuable features of this molecule, enabling powerful late-stage functionalization through palladium-catalyzed cross-coupling reactions.[14][15] This allows for the rapid generation of analog libraries from a common advanced intermediate, a cornerstone of modern drug discovery.[16]
| Reaction Name | Coupling Partner | Bond Formed | Key Features & Insights |
| Suzuki-Miyaura | Boronic Acid / Ester | C(sp²)–C(sp²) | Highly robust, tolerant of many functional groups, and uses stable, non-toxic boron reagents.[17] A go-to reaction for biaryl synthesis. |
| Heck | Alkene | C(sp²)–C(sp²) | Forms a new C-C bond at a vinylic position. Essential for synthesizing stilbenes and cinnamates. |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Requires a copper co-catalyst. The premier method for synthesizing aryl alkynes. |
| Buchwald-Hartwig | Amine (1° or 2°) | C(sp²)–N | A powerful method for C-N bond formation, creating diarylamines or alkylarylamines which are important pharmacophores.[15] |
The Palladium Catalytic Cycle: A Self-Validating System
All these reactions proceed through a similar catalytic cycle, which regenerates the active Pd(0) catalyst. Understanding this cycle is key to troubleshooting and optimizing these transformations.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (e.g., in Suzuki): The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[17]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol illustrates the practical application of the aryl bromide handle for C-C bond formation.
-
Reagent Preparation: To an oven-dried reaction vessel, add 2-Bromo-4,5-dimethoxybenzylamine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically a combination like Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the coupled product.
Conclusion
2-Bromo-4,5-dimethoxybenzylamine is a powerful and multifaceted building block. Its reactivity profile is a case study in modern synthetic strategy, allowing for the sequential or orthogonal functionalization of its three distinct reactive sites. The primary amine serves as a nucleophilic handle and a precursor for constructing heterocyclic systems. The electron-rich aromatic ring facilitates classic electrophilic substitution and cyclization reactions. Finally, the aryl bromide unlocks the full potential of palladium-catalyzed cross-coupling, enabling the introduction of nearly limitless diversity. A thorough understanding of this reactivity profile empowers chemists to design elegant and efficient syntheses of complex molecular targets for drug discovery and materials science.
References
-
Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. designer-drug.com.
-
Bischler–Napieralski reaction. Wikipedia.
-
Bischler-Napieralski Reaction. Cambridge University Press.
-
Pictet-Spengler Reaction. J&K Scientific LLC.
-
Bischler–Napieralski Reaction. J&K Scientific LLC.
-
Bischler-Napieralski Reaction. Organic Chemistry Portal.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
-
The mechanism of the Pictet–Spengler reaction. ResearchGate.
-
Application Note – Reductive Amination. Synple Chem.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Reductive amination. Wikipedia.
-
Palladium Catalysts for Cross-Coupling Reaction. MDPI.
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.
-
CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information.
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The Strategic Role of 2-Bromo-4,5-dimethoxybenzylamine in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of well-defined chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-Bromo-4,5-dimethoxybenzylamine stands out as a pivotal building block, offering a unique combination of functionalities that enable access to a diverse range of pharmacologically significant scaffolds. This in-depth technical guide explores the synthesis, key reactions, and strategic applications of this versatile intermediate, providing field-proven insights for researchers and drug development professionals.
The core value of 2-Bromo-4,5-dimethoxybenzylamine lies in its trifunctional nature: a primary amine for nucleophilic reactions and amide bond formation, a brominated aromatic ring amenable to a variety of cross-coupling reactions, and two methoxy groups that activate the ring towards electrophilic substitution and can be key pharmacophoric elements. This guide will delve into the practical aspects of utilizing this intermediate, with a focus on the causality behind experimental choices and the construction of self-validating protocols.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2-Bromo-4,5-dimethoxybenzylamine and its key precursor, 2-Bromo-4,5-dimethoxybenzaldehyde, is fundamental for their effective use in synthesis.
| Property | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzylamine |
| Molecular Formula | C₉H₉BrO₃ | C₉H₁₂BrNO₂ |
| Molecular Weight | 245.07 g/mol | 246.10 g/mol [1] |
| CAS Number | 5392-10-9 | 87896-56-8[1] |
| Appearance | Off-white to slightly yellow solid | Not readily available |
| Melting Point | 143-146 °C[2] | Not readily available |
| Solubility | Soluble in methanol, acetic acid | Not readily available |
Spectroscopic Data for 2-Bromo-4,5-dimethoxybenzaldehyde:
-
¹H NMR (CDCl₃): δ 10.29 (s, 1H, CHO), 7.70 (s, 1H, ArH), 7.01 (s, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃)[3]
-
¹³C NMR (CDCl₃): δ 186.1, 162.9, 159.3, 155.2, 132.4, 130.1, 122.9, 118.5, 117.8, 113.7, 95.7, 55.8[3]
-
IR (KBr, cm⁻¹): Key peaks include C-Br, C=O (aldehyde), C=C (aromatic), and C-O (ether) vibrations.[4]
Synthesis of the Precursor: 2-Bromo-4,5-dimethoxybenzaldehyde
The journey to utilizing 2-Bromo-4,5-dimethoxybenzylamine begins with the efficient synthesis of its aldehyde precursor. A common and high-yielding method involves the electrophilic bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde).
Experimental Protocol: Bromination of 3,4-dimethoxybenzaldehyde
This protocol is adapted from a large-scale synthesis, demonstrating its robustness and scalability.[2]
Materials:
-
3,4-dimethoxybenzaldehyde
-
Methanol
-
Bromine
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in methanol with stirring. Gentle heating (to ~30°C) may be necessary to achieve a homogeneous solution.
-
Cool the solution and slowly add bromine while maintaining the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at this temperature for approximately one hour.
-
Heat the reaction mixture to reflux and distill off a portion of the methanol. The product may begin to precipitate at this stage.
-
Cool the mixture to room temperature and add water with stirring to induce further precipitation.
-
Filter the resulting slurry and wash the collected solid with cold methanol.
-
Dry the product under vacuum to yield 2-Bromo-4,5-dimethoxybenzaldehyde as a colorless to slightly yellowish solid.
Yield: 90-92%[2]
Causality of Experimental Choices:
-
Solvent: Methanol is used as a solvent instead of acetic acid, which has been shown to result in higher yields.[2]
-
Temperature Control: The addition of bromine is exothermic, and cooling is necessary to prevent side reactions and ensure selectivity.
-
Workup: The addition of water decreases the solubility of the product, leading to efficient precipitation and isolation.
The Key Transformation: Synthesis of 2-Bromo-4,5-dimethoxybenzylamine via Reductive Amination
The conversion of the aldehyde to the primary amine is a critical step, most commonly achieved through reductive amination. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its in-situ reduction.
Experimental Protocol: Reductive Amination of 2-Bromo-4,5-dimethoxybenzaldehyde
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Ammonia source (e.g., aqueous ammonia, ammonium acetate)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)
-
Methanol or Ethanol
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde in methanol.
-
Add an excess of the ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonia). Stir the mixture at room temperature to facilitate imine formation. The reaction can be monitored by TLC to observe the consumption of the aldehyde.
-
Once imine formation is significant, cool the reaction mixture in an ice bath.
-
Carefully add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4,5-dimethoxybenzylamine. Further purification can be achieved by column chromatography if necessary.
Causality of Experimental Choices:
-
Ammonia Source: An excess of the ammonia source is used to drive the equilibrium towards imine formation.
-
Reducing Agent: Sodium borohydride is a common and effective reducing agent for imines. Sodium cyanoborohydride can also be used and is often preferred for its milder nature and tolerance of a wider pH range.[5] The choice of reducing agent can influence the reaction conditions and workup procedure.
-
Stepwise vs. One-Pot: While the imine can be pre-formed and then reduced, a one-pot procedure is often more efficient.
The Strategic Application of 2-Bromo-4,5-dimethoxybenzylamine in Synthesis
The true value of 2-Bromo-4,5-dimethoxybenzylamine is realized in its application as a versatile intermediate in the synthesis of complex and biologically active molecules. Its primary role is as a precursor to substituted phenethylamines and as a key component in the construction of isoquinoline alkaloids.
Synthesis of Isoquinoline Alkaloids: The Pictet-Spengler Reaction
A cornerstone reaction involving 2-Bromo-4,5-dimethoxybenzylamine is the Pictet-Spengler reaction, which is a powerful method for constructing the tetrahydroisoquinoline core.[7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Example: Synthesis of a Precursor to (S)-Laudanosine
(S)-Laudanosine is a benzylisoquinoline alkaloid found in opium.[1] The synthesis of its precursors showcases the utility of 2-Bromo-4,5-dimethoxybenzylamine. In a multi-step synthesis, a derivative of 2-Bromo-4,5-dimethoxybenzylamine is cyclized to form the core structure of laudanosine.
The electron-donating methoxy groups on the aromatic ring of the benzylamine facilitate the electrophilic aromatic substitution step of the Pictet-Spengler reaction, often allowing the reaction to proceed under milder conditions.[7]
Synthesis of Papaverine Analogues
Papaverine, another opium alkaloid, is a potent vasodilator.[8][9] 2-Bromo-4,5-dimethoxybenzylamine can serve as a key building block for the synthesis of papaverine and its analogues. The synthesis typically involves the formation of an amide bond between the benzylamine and a substituted phenylacetic acid, followed by a Bischler-Napieralski reaction to form the dihydroisoquinoline core, which is then oxidized to the isoquinoline.
Role as a Versatile Building Block in Medicinal Chemistry
The presence of the bromine atom on the aromatic ring opens up a vast array of possibilities for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.[][11]
Conclusion: A Strategically Important Intermediate
2-Bromo-4,5-dimethoxybenzylamine has firmly established its position as a valuable and versatile intermediate in the synthesis of complex and biologically active molecules. Its strategic importance stems from its trifunctional nature, which provides multiple handles for synthetic manipulation. From the construction of intricate isoquinoline alkaloids via the Pictet-Spengler and Bischler-Napieralski reactions to its potential as a scaffold for combinatorial library synthesis through cross-coupling reactions, this building block offers a reliable and efficient entry point to a wide range of molecular targets. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers researchers and drug development professionals to harness its full potential in their quest for novel therapeutics and functional molecules.
References
-
Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. designer-drug.com. Available at: [Link]
-
Supporting Information. Beilstein Journals. Available at: [Link]
- Nafillah, I., et al. (2023). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Molekul, 18(2), 661-668.
-
Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Available at: [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available at: [Link]
-
Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica. Available at: [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 283-303.
-
Bromination of 2,5-Dimethoxybenzaldehyde. rhodium.ws. Available at: [Link]
-
GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]
-
2,5-Dimethoxy-4-bromobenzylamine. PubChem. Available at: [Link]
-
The synthesis of papaverine. Unodc. Available at: [Link]
- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
-
Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorg. Chem. Res. 2021. Available at: [Link]
-
Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available at: [Link]
-
4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDrug. Available at: [Link]
-
An Examination of Synthetic Routes to Papaverine. Available at: [Link]
-
Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available at: [Link]
Sources
- 1. 2,5-Dimethoxy-4-bromobenzylamine | C9H12BrNO2 | CID 82647910 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. rsc.org [rsc.org]
- 4. sunankalijaga.org [sunankalijaga.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. ias.ac.in [ias.ac.in]
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- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Potential biological activity of 2-Bromo-4,5-dimethoxybenzylamine derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-Bromo-4,5-dimethoxybenzylamine and its derivatives.
A Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary: Chemical Space & Distinction
2-Bromo-4,5-dimethoxybenzylamine represents a specific halogenated benzylamine scaffold distinct from the well-known psychedelic phenethylamines (e.g., 2C-B). While 2C-B (4-bromo-2,5-dimethoxyphenethylamine) possesses a two-carbon ethyl spacer essential for 5-HT2A receptor agonism, the benzylamine analog contains a single-carbon spacer.
This structural contraction abolishes psychotropic activity, shifting the pharmacological profile toward cytotoxicity, enzyme inhibition, and antioxidant capacity . This guide explores the molecule not as a CNS-active agent, but as a privileged scaffold for designing anticancer agents (specifically leukemia inhibitors) and antioxidants via the Nrf2/HO-1 signaling pathway.
Key Structural Features[1][2][3][4][5]
-
Core: Benzene ring with a primary aminomethyl group.
-
Substituents:
-
Methoxy (-OCH3) at 4,5: Electron-donating groups that enhance lipophilicity and metabolic stability.
-
Bromine (-Br) at 2: A heavy halogen providing steric bulk and a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to generate complex derivatives.
-
Biological Activity & Mechanism of Action[2][4][6][7]
Anticancer Activity (Leukemia & Keratinocytes)
Research into bromophenol derivatives incorporating the 2-bromo-4,5-dimethoxybenzyl moiety has demonstrated significant cytotoxicity against chronic myeloid leukemia (K562) cell lines.
-
Mechanism: Induction of apoptosis via Reactive Oxygen Species (ROS) modulation.
-
Key Derivative: 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene.[1]
-
Observed Effects:
-
Apoptosis: Inhibition of cell viability in K562 cells without altering cell cycle distribution significantly.
-
Cytoprotection: In normal keratinocytes (HaCaT), related derivatives ameliorate
-induced oxidative damage.[1]
-
Antioxidant & Anti-inflammatory Signaling
The 2-bromo-4,5-dimethoxybenzyl scaffold acts as an inducer of the Nrf2/HO-1 pathway , a critical defense mechanism against oxidative stress.
-
Pathway Activation: The derivatives upregulate Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1).[1]
-
Therapeutic Relevance: This activity suggests potential applications in dermatological protection (anti-aging, UV protection) and chemoprevention.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the divergence in biological activity based on the side-chain length (Benzylamine vs. Phenethylamine).
Caption: SAR divergence: The 1-carbon spacer (Benzylamine) directs activity toward cytotoxicity/antioxidant pathways, avoiding the CNS effects of the 2-carbon analog.
Experimental Protocols
Synthesis of 2-Bromo-4,5-dimethoxybenzylamine
Objective: To synthesize the core amine from commercially available veratraldehyde.
Reagents:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Bromine (
) -
Acetic acid
-
Hydroxylamine hydrochloride (
) -
Lithium Aluminum Hydride (
) or /Raney Ni.
Step-by-Step Methodology:
-
Bromination (Regioselective):
-
Dissolve 3,4-dimethoxybenzaldehyde (10 mmol) in glacial acetic acid (20 mL).
-
Add bromine (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours. The bromine directs to the 6-position (ortho to the aldehyde, para to methoxy) due to steric and electronic directing effects, yielding 2-bromo-4,5-dimethoxybenzaldehyde (6-bromoveratraldehyde).
-
Validation: Check TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
-
-
Oxime Formation:
-
Reflux the brominated aldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol for 3 hours.
-
Pour into ice water to precipitate the oxime.
-
-
Reduction to Amine:
-
Caution: Perform in an inert atmosphere (
). -
Suspend
(2 equiv) in dry THF. -
Add the oxime solution dropwise at 0°C.
-
Reflux for 4 hours.
-
Quench carefully with Fieser workup (
, 15% NaOH, ). -
Filter and evaporate solvent to yield the crude 2-Bromo-4,5-dimethoxybenzylamine .
-
Evaluation of Cytotoxicity (MTT Assay)
Objective: Determine the
-
Cell Culture: Maintain K562 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates. -
Treatment:
-
Dissolve the test compound in DMSO (Final DMSO < 0.1%).
-
Treat cells with a concentration gradient (e.g., 1, 5, 10, 50, 100
) for 48 hours.
-
-
MTT Addition: Add 20
of MTT solution (5 mg/mL) to each well; incubate for 4 hours at 37°C. -
Solubilization: Remove supernatant; add 150
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm.
-
Calculation: Calculate % viability relative to control and derive
using non-linear regression.
Quantitative Data Summary
The following table summarizes the biological profile of the 2-bromo-4,5-dimethoxybenzyl moiety when incorporated into bis-ether derivatives (Source: Liu et al., 2021).
| Biological Target | Cell Line / Assay | Outcome | Relevance |
| Cytotoxicity | K562 (Leukemia) | Moderate anticancer potential | |
| Cytotoxicity | HaCaT (Normal) | Low Toxicity | Favorable therapeutic index |
| Antioxidant | ROS Assay | Reduction of | Cytoprotective |
| Signaling | Western Blot | Upregulation of TrxR1, HO-1 | Nrf2 pathway activation |
Pathway Visualization: Nrf2/HO-1 Activation
The mechanism by which these derivatives exert antioxidant effects involves the Nrf2 signaling cascade.
Caption: Mechanism of Action: The derivative interacts with Keap1, releasing Nrf2 to induce antioxidant enzymes.
References
-
Liu, Y., et al. (2021). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Marine Drugs.
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (Context for phenethylamine structure/activity distinction).
-
BenchChem. (2025).[2][3] "Technical Guide to 2-Bromo-4,5-dimethoxybenzoic Acid Properties." (Precursor data).
-
Villalobos, C. A., et al. (2004). "4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes."[4] British Journal of Pharmacology.
Sources
- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling precautions for 2-Bromo-4,5-dimethoxybenzylamine, a crucial intermediate in various synthetic pathways. As a Senior Application Scientist, the following protocols and insights are grounded in established laboratory safety principles and data extrapolated from closely related chemical structures. The objective is to empower researchers with the knowledge to mitigate risks and ensure a safe, controlled experimental environment.
Section 1: Hazard Identification and Risk Assessment
The primary hazards are identified as:
-
Skin and Eye Irritation/Corrosion: Direct contact is likely to cause skin irritation and serious eye irritation.[1][2][3][4] Some related compounds are noted to cause severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation are potential routes of exposure that could lead to systemic toxicity.[1][5][6]
Hazard Classification Summary (Extrapolated)
| Hazard Class | Category | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity, Oral | Category 4 (Harmful) | Ingestion | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Skin Contact | Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Eye Contact | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | Category 3 | Inhalation | May cause respiratory irritation.[1][2] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.
Engineering Controls
All work with 2-Bromo-4,5-dimethoxybenzylamine should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is mandatory to prevent the accumulation of dust or vapors in the breathing zone of the researcher. Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent accidental exposure. The following are minimum requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the substance.
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or when there is a significant risk of spillage, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to laboratory safety.
Handling
-
Avoid Contact: All personal contact, including inhalation, should be avoided.[1]
-
Prevent Dust Formation: Minimize the generation of dust when handling the solid material.[2]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound.[1] Contaminated work clothing should be laundered separately before reuse.[1]
Storage
-
Container Integrity: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[2][5]
-
Security: For larger quantities, consider storing in a locked cabinet or a designated and controlled-access area.[8]
Workflow for Safe Handling
Caption: Decision-making flowchart for emergency situations involving 2-Bromo-4,5-dimethoxybenzylamine.
Section 5: Disposal Considerations
All waste containing 2-Bromo-4,5-dimethoxybenzylamine must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations. [2]Do not allow the material to enter drains or the environment.
Section 6: Toxicological Information
Detailed toxicological data for 2-Bromo-4,5-dimethoxybenzylamine is not available. However, based on its analogs, skin and eye contact may cause inflammation, redness, and pain. [2]Ingestion and inhalation may be harmful. Long-term exposure effects are unknown, and as a matter of good laboratory practice, all exposure should be minimized. [1]
References
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Literature review of 2-Bromo-4,5-dimethoxybenzylamine research
The following technical guide is structured to serve as a definitive reference for researchers utilizing 2-Bromo-4,5-dimethoxybenzylamine (CAS: 89525-51-9) . It synthesizes field-proven synthetic protocols with high-value medicinal chemistry applications, specifically focusing on its role as a lynchpin in alkaloid total synthesis.
A Pivotal Synthon for Isoquinoline and Benzo[c]phenanthridine Scaffolds
Executive Summary
2-Bromo-4,5-dimethoxybenzylamine is a specialized aromatic building block defined by its orthogonal reactivity. Unlike simple benzylamines, the presence of the ortho-bromine atom provides a "pre-installed" handle for transition-metal-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig) and annulation reactions.
Its primary utility lies in the Total Synthesis of Alkaloids (specifically Benzo[c]phenanthridines) and as a precursor for Pinaverium Bromide analogues. In drug discovery, it serves as a critical intermediate for generating fused heterocyclic libraries where the 4,5-dimethoxy substitution pattern mimics the pharmacophore of natural isoquinoline alkaloids like papaverine.
| Chemical Property | Data |
| CAS Number | 89525-51-9 |
| Molecular Formula | C₉H₁₂BrNO₂ |
| Molecular Weight | 246.10 g/mol |
| Key Functional Groups | Primary Amine (Nucleophile), Aryl Bromide (Electrophile/Catalytic Handle) |
| Physical State | White to pale yellow powder |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
Critical Synthesis Protocol (Self-Validating)
The most robust route to high-purity 2-Bromo-4,5-dimethoxybenzylamine avoids the over-alkylation common in direct alkylation methods. The Oxime Reduction Pathway is preferred for its scalability and specificity.
Phase 1: Bromination of Veratraldehyde
-
Precursor: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).
-
Reagent: Bromine (
) in Methanol or Acetic Acid. -
Mechanism: Electrophilic Aromatic Substitution (
). The 4,5-dimethoxy groups direct the incoming bromine to the 2-position (ortho to the aldehyde, para to the methoxy).
Phase 2: Oxime Formation & Reduction (The "Heterocycles" Protocol)
This protocol is adapted from Deyris et al. (2014) and optimized for yield.
Step-by-Step Methodology:
-
Oxime Generation:
-
Suspend 2-Bromo-4,5-dimethoxybenzaldehyde (10.0 mmol) in Ethanol (25 mL).
-
Separately, dissolve Hydroxylamine Hydrochloride (12.0 mmol) and Sodium Bicarbonate (11.0 mmol) in Water (25 mL).
-
Critical Step: Add the aqueous solution to the ethanolic suspension. Stir vigorously at Room Temperature (20–25°C) for 5 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc). The aldehyde spot should disappear.
-
Workup: Filter the resulting precipitate.[1][2][3] Wash with cold ethanol.[4] Dry under vacuum.[4] Yield typically >90%.[5]
-
-
Zinc-Mediated Reduction (Amine Synthesis):
-
Dissolve the isolated Oxime (7.0 mmol) in THF (80 mL).
-
Add 2N HCl (35 mL, 70 mmol) followed by Zinc dust (4.6 g, 70 mmol) in portions.
-
Caution: Exothermic reaction with hydrogen evolution. Maintain temperature <40°C.
-
Stir vigorously until the oxime is fully consumed (approx. 2–4 hours).
-
Workup: Filter through Celite to remove zinc residues. Concentrate to remove THF.
-
Basify the aqueous residue to pH >10 using saturated
or . -
Extract with Ethyl Acetate (3 x 30 mL).[4] Dry over
or . -
Purification: If necessary, purify via flash column chromatography (EtOAc/2%
).[4]
-
Analytical Validation (¹H NMR in CDCl₃):
-
δ 6.89 (s, 1H): Aromatic H-6[4]
-
δ 3.85-3.81 (m, 8H): Overlapping signals for 2x OMe groups and benzylic
.
High-Value Application: Palladium/Norbornene Catalysis
The "Killer App" for this molecule is its use in Catellani-type reactions . The ortho-bromine allows for a simultaneous alkylation and arylation sequence, constructing complex fused rings like Benzo[c]phenanthridines in a single pot.
Mechanism of Action
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Norbornene Insertion: Norbornene inserts, acting as a scaffold to activate the ortho position (C-6).
-
Alkylation/Arylation: An electrophile reacts at the activated position.
-
Ring Closure: The amine nitrogen attacks the Pd-intermediate to close the ring, ejecting norbornene.
Figure 1: Logic flow of the Palladium/Norbornene-catalyzed annulation utilizing the 2-Br handle.[6]
Scientific Integrity & Safety Data
Handling Precautions
-
Corrosivity: Benzylamines are caustic. Wear gloves and eye protection.
-
Lachrymator Potential: While less volatile than benzyl bromide, the amine can irritate mucous membranes. Handle in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines absorb
from air to form carbamates over time.
Troubleshooting the Synthesis
| Issue | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete Bromination | Ensure solvent is dry; use catalytic iodine if initiation is slow. |
| Incomplete Reduction | Zinc Surface Passivation | Activate Zinc dust with dilute HCl prior to use or use fresh commercial dust. |
| Product Coloration | Oxidation of Amine | Perform workup rapidly; store product as the Hydrochloride salt (stable solid) if not using immediately. |
References
-
Deyris, P.-A., et al. (2014). "Rapid and Convergent Assembly of Natural Benzo[c]phenanthridines by Palladium/Norbornene Catalysis." Heterocycles, 88(1), 813.[4]
-
Piatak, D. M., et al. (1977). "Observations on Bromine Rearrangement during Demethylation of Bromomethoxybenzoic Acids." Journal of Organic Chemistry, 42(6), 1068-1070.[5]
-
BenchChem Technical Database. (2024). "Properties and Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid Derivatives."
-
PatSnap Patent Database. (2017). "Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide." Patent CN107417586A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Derivatization of 2-Bromo-4,5-dimethoxybenzylamine for PET radioligands
Application Note: Strategic Derivatization of 2-Bromo-4,5-dimethoxybenzylamine for PET Radioligands
Introduction: The Scaffold & The Strategy
2-Bromo-4,5-dimethoxybenzylamine is a high-value pharmacophore intermediate, particularly relevant in the development of ligands for Sigma-1 receptors (
-
The Primary Amine: A versatile nucleophile for rapid derivatization via alkylation or amidation.
-
The Aryl Bromide: A steric anchor that enhances receptor selectivity (halogen bonding) or serves as a handle for late-stage cross-coupling.
In Positron Emission Tomography (PET), this scaffold is rarely the final drug; it is the critical building block . This guide details three derivatization pathways to transform this precursor into high-affinity radioligands:
-
Pathway A:
C-Methylation via Reductive Amination (Targeting CNS Receptors). -
Pathway B:
F-Prosthetic Group Conjugation (Targeting Peripheral/Slow-Kinetics Receptors). -
Pathway C: Scaffold Transformation via Cu-Mediated
F-Fluorination.
Decision Logic: Selecting the Labeling Strategy
Before initiating synthesis, select the pathway based on the biological half-life of the target and the required pharmacokinetics.
Figure 1: Strategic decision tree for selecting the radiolabeling method based on the biological target.
Protocol A: C-Reductive Methylation (The "Gold Standard" for CNS)
Direct alkylation with
Mechanism
The amine attacks
Materials
-
Precursor: 2-Bromo-4,5-dimethoxybenzylamine (2.0 mg).
-
Reagent:
C]Formaldehyde (produced via C]CO reduction or C]CH I oxidation). -
Reducing Agent: NaBH
CN (0.5 mg in 50 µL MeOH). -
Solvent: DMF (Dimethylformamide) or DMSO.
Step-by-Step Protocol
-
Trapping: Distill
C]Formaldehyde into a reaction vial containing the Precursor (2 mg) dissolved in DMF (300 µL) at -10°C. -
Imine Formation: Allow the mixture to warm to room temperature (RT) for 1 minute. The primary amine reacts with the aldehyde.[1]
-
Reduction: Add the NaBH
CN solution. Heat to 80°C for 3 minutes .-
Expert Note: NaBH
CN is preferred over NaBH because it selectively reduces the imine at slightly acidic/neutral pH without reducing the aldehyde too rapidly.
-
-
Quench & Purify: Quench with water (1 mL) and inject onto semi-preparative HPLC (C18 column, MeCN:H
O + 0.1% TFA). -
Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, and dilute with saline.
Performance Metrics:
| Parameter | Typical Value |
|---|---|
| Radiochemical Yield (RCY) | 30–50% (decay corrected) |
| Synthesis Time | 35 minutes |
| Molar Activity (A
Protocol B: F-Labeling via Prosthetic Group ( F-SFB)
When the biological target tolerates an amide linkage (common in D2/D3 benzamides), conjugating the amine with N-succinimidyl-4-[
Workflow Visualization
Figure 2: Conjugation workflow for creating
Step-by-Step Protocol
-
Preparation of
F-SFB: Synthesize F-SFB using a standard automated module (e.g., from F-fluorobenzoic acid). Evaporate to dryness. -
Conjugation:
-
Dissolve 2-Bromo-4,5-dimethoxybenzylamine (2 mg) in DMSO (300 µL).
-
Add Borate Buffer (0.5 M, pH 8.5, 200 µL) . Crucial: The amine must be deprotonated for nucleophilic attack.
-
Add this mixture to the dried
F-SFB residue.
-
-
Incubation: Heat at 60°C for 10–15 minutes .
-
Purification: Dilute with water and purify via HPLC. The amide product is significantly more lipophilic than the free amine, ensuring easy separation.
Expert Insight: This pathway creates a highly stable amide bond, but the resulting molecule is bulky. Ensure your docking studies confirm the receptor can accommodate the 4-fluorobenzoyl group.
Advanced Pathway: Copper-Mediated F-Fluorination
Note: This pathway replaces the Bromine atom with Fluorine-18, fundamentally changing the molecule's identity to 2-[
If the Bromine is not essential for binding but was a placeholder, use Copper-Mediated Radiofluorination (CMRF) .
-
Protection: The primary amine must be protected (e.g., as a Boc-carbamate) to prevent copper chelation poisoning.
-
Reaction: Precursor (Boc-protected aryl bromide) +
F-Fluoride + [Cu(OTf) (py) ] catalyst in DMA at 120°C. -
Deprotection: Acid hydrolysis (HCl) to remove the Boc group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Inefficient imine reduction. | Ensure pH is ~6.0–7.0. If too acidic, imine hydrolyzes; if too basic, reduction is slow. |
| Low Yield (Protocol B) | Amine protonation. | Verify Borate buffer pH is >8.5. The amine must be free (NH |
| Precipitation | Precursor solubility. | 2-Bromo-4,5-dimethoxybenzylamine HCl salt is water-soluble; free base is not. Use DMSO/DMF for reactions. |
| Radiolysis | High activity concentration. | Add sodium ascorbate (5 mg/mL) to the final formulation to prevent radical oxidation. |
References
-
Gomez, L. et al. (2017). "Fluorine-18 labelled building blocks for PET tracer synthesis." Royal Society of Chemistry. Link
-
Vaidyanathan, G. & Zalutsky, M.R. (1994).[2] "Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment." Bioconjugate Chemistry. Link
-
Ettrup, A. et al. (2011).[3] "Radiosynthesis and evaluation of 11C-CIMBI-36: a 5-HT2A agonist radioligand." Journal of Nuclear Medicine. Link
-
Ishiwata, K. et al. (2001).[4] "PET Imaging of Sigma1 Receptors." Radiology Key. Link
-
Pees, A. et al. (2017). "Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate." Molecules. Link
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Scholars@Duke publication: Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. [scholars.duke.edu]
- 3. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4,5-dimethoxybenzylamine Synthesis
This technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 2-Bromo-4,5-dimethoxybenzylamine . The content prioritizes yield optimization, impurity profiling, and scalable reproducibility.
Ticket ID: OPT-YIELD-2Br-BnNH2 Status: Open Severity: High (Process Optimization) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Route Selection
The synthesis of 2-Bromo-4,5-dimethoxybenzylamine presents a specific regiochemical challenge: preserving the aromatic bromine while reducing the nitrogenous precursor.
Standard catalytic hydrogenation (e.g.,
Route Comparison Matrix
| Feature | Route A: Reductive Amination (Recommended) | Route B: Gabriel Synthesis |
| Precursor | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzyl bromide |
| Key Reagent | Potassium Phthalimide / Hydrazine | |
| Step Count | 1 (One-pot) | 2 (Substitution + Hydrolysis) |
| Yield Potential | 75–85% | 85–95% |
| Primary Risk | Dimerization (Secondary amine formation) | Atom economy / Hydrazine handling |
| Best For | Rapid throughput, small-to-mid scale | Ultra-high purity requirements |
Validated Protocols
Protocol A: The "Borch" Reductive Amination (High Throughput)
Use this method for the most direct conversion of the aldehyde to the amine.
The Mechanism:
The reaction proceeds via the formation of an iminium ion intermediate.[1] The choice of reducing agent is critical; Sodium Cyanoborohydride (
Step-by-Step Workflow:
-
Imine Formation:
-
Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous Methanol (
concentration). -
Add Ammonium Acetate (
) (10.0–15.0 eq). -
Critical: The large excess of ammonia is the single most important factor in preventing dimerization (formation of the secondary amine).
-
Add 3Å Molecular Sieves to absorb water and drive equilibrium. Stir at RT for 1 hour.
-
-
Selective Reduction:
-
Add Sodium Cyanoborohydride (
) (0.7–1.0 eq) in one portion. -
Note: If using
, you must pre-form the imine completely (2-3 hours) before addition, or you will reduce the aldehyde to the alcohol.
-
-
Quench & Workup:
-
Acidify with conc. HCl to pH < 2 (decomposes excess hydride and evolves HCN—perform in fume hood ).
-
Extract non-basic impurities (unreacted aldehyde) with Ethyl Acetate (discard organic layer).
-
Basify the aqueous layer to pH > 12 with NaOH.
-
Extract the target amine into Dichloromethane (DCM) (
). -
Dry over
and concentrate.
-
-
Salt Formation (Stabilization):
-
Dissolve the free base oil in minimal dry diethyl ether.
-
Add 2M HCl in ether dropwise. The hydrochloride salt will precipitate immediately.
-
Protocol B: The Gabriel Synthesis (High Purity)
Use this method if the benzyl bromide precursor is available (e.g., from Pinaverium bromide intermediate synthesis).
-
Substitution:
-
Reflux 2-Bromo-4,5-dimethoxybenzyl bromide (1.0 eq) with Potassium Phthalimide (1.1 eq) in DMF at 90°C for 2 hours.
-
Pour into water; filter the precipitated phthalimide intermediate.
-
-
Deprotection (Ing-Manske Procedure):
-
Suspend the intermediate in Ethanol.[1]
-
Add Hydrazine Hydrate (1.2 eq) and reflux for 2–4 hours.
-
Cool; filter off the phthalhydrazide byproduct.
-
Concentrate filtrate to obtain the primary amine.
-
Troubleshooting Logic & FAQs
Visualization: Troubleshooting Decision Tree
The following diagram illustrates the logical flow for diagnosing yield issues.
Caption: Diagnostic logic for identifying and rectifying common synthetic failures in benzylamine synthesis.
Frequently Asked Questions (Technical)
Q1: Why is my product contaminated with a secondary amine (dimer)? A: This is the most common failure mode in reductive amination. It occurs when the newly formed primary amine reacts with the unreacted aldehyde to form a secondary imine, which is then reduced.
-
Fix: You must statistically overwhelm the aldehyde with ammonia. Increase
to 15 equivalents . Do not add the reducing agent until the aldehyde is fully converted to the imine (monitor by TLC).
Q2: Can I use Catalytic Hydrogenation (
Q3: The HCl salt is an oil/goo and won't crystallize. What do I do? A: Benzylamine salts can be hygroscopic.[2]
-
Ensure the free base is completely dry (azeotrope with toluene if necessary) before adding acid.
-
Use anhydrous ethereal HCl (dioxane or diethyl ether).
-
If it oils out, scratch the glass with a spatula and cool to -20°C. Triturate with cold ethyl acetate to remove non-polar impurities.
Q4: My yield is low (<40%) using Sodium Borohydride (
-
Fix: Switch to Sodium Cyanoborohydride (
) at pH 6. This reagent only reduces the protonated imine, leaving the aldehyde alone, allowing the equilibrium to shift entirely to the amine.
References & Grounding
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. (Foundational text for the reductive amination protocol).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link
-
Gibson, S. E., et al. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, vol. 7, 1968, pp. 919–930. (Review of the Gabriel method).
-
Cayman Chemical. "2-bromo-4,5-Dimethoxyphenethylamine (hydrochloride) Product Information." (Used for physical property analogies of the brominated dimethoxy scaffold). Link
Sources
Technical Support Center: 2-Bromo-4,5-dimethoxybenzylamine Purification
The following technical guide addresses the purification and handling of 2-Bromo-4,5-dimethoxybenzylamine (CAS: 89525-51-9). This document is designed for researchers requiring high-purity precursors for benzo[c]phenanthridine alkaloid synthesis or pharmacological screening.[1]
Compound Profile & Physicochemical Baseline[2][3][4]
Before initiating purification, verify your crude material against these baseline metrics. Deviations here dictate the purification strategy.
| Property | Specification | Notes |
| Chemical Name | 2-Bromo-4,5-dimethoxybenzylamine | Often confused with 2C-B (phenethylamine analog).[1] Verify structure: Benzyl vs. Phenethyl . |
| CAS Number | 89525-51-9 | Use for precise database searching. |
| Molecular Weight | 246.10 g/mol | Free base.[1] |
| Appearance | White to Pale Yellow Solid | Dark yellow/orange indicates oxidation or aldehyde contamination.[1] |
| Solubility (Base) | Soluble in DCM, EtOAc, MeOH | Insoluble in water at pH > 10.[1] |
| Solubility (HCl) | Soluble in Water, MeOH, EtOH | Precipitates from Et₂O, Acetone, cold IPA.[1] |
| Key Impurities | 2-Bromo-4,5-dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzyl alcoholOxime intermediates | Aldehyde is the most common precursor residue.[1] |
Purification Workflows
Workflow A: Flash Chromatography (Free Base)
Best for: Removing non-polar impurities (aldehydes, benzyl bromides) and isolating the amine for immediate coupling reactions.
The Issue: Benzylamines interact strongly with silanol groups on silica gel, leading to streaking and poor separation.[1] The Fix: Pre-treatment of the silica with triethylamine (Et₃N) neutralizes acidic sites.[1]
Protocol:
-
Mobile Phase: Ethyl Acetate (EtOAc) with 2% Triethylamine (Et₃N) .
-
Column Prep: Slurry pack silica gel using the mobile phase.[1] Flush with 2 column volumes to equilibrate.
-
Loading: Dissolve crude amine in minimal DCM/EtOAc. Load carefully.
-
Elution: Isocratic elution with EtOAc/2% Et₃N is typically sufficient.[1]
-
Validation: Spot TLC plates. The amine will stain purple/brown with Ninhydrin upon heating.[1] The aldehyde impurity (if present) will be UV active but Ninhydrin negative and run much higher (Rf ~0.5-0.[1]8) than the amine (Rf ~0.2-0.4).[1]
Workflow B: Acid-Base Extraction & Salt Recrystallization
Best for: Bulk purification (>5g), long-term storage, and removal of neutral organic impurities without chromatography.
The Logic: This method exploits the pH-dependent solubility switch. Neutral impurities remain in the organic phase at low pH, while the amine migrates to the aqueous phase.[1]
Protocol:
-
Dissolution: Dissolve crude material in Dichloromethane (DCM).
-
Acid Extraction: Extract 3x with 1M HCl.
-
Wash: Wash the combined aqueous acidic layers once with fresh DCM to remove entrained organics.[1]
-
Basification: Cool the aqueous layer on ice. Slowly add 5M NaOH or saturated Na₂CO₃ until pH > 12.[1]
-
Observation: The solution should become cloudy/oily as the free base precipitates.[1]
-
-
Recovery: Extract 3x with DCM. Dry combined organics over anhydrous Na₂SO₄ or K₂CO₃.[1] Evaporate to yield the purified free base.[1]
-
Salt Formation (Optional for Storage): Dissolve free base in dry Ethanol (EtOH). Add concentrated HCl (or HCl in dioxane) dropwise. Dilute with cold Diethyl Ether (Et₂O) to induce crystallization.[1]
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Troubleshooting & FAQs
Q: My product is oiling out during recrystallization. How do I fix this?
Diagnosis: This usually indicates either (1) the solution is too concentrated,[1] (2) the solvent polarity is too high, or (3) the product is still impure (impurities lower the melting point).[1] Corrective Action:
-
The "Cloud Point" Method: Dissolve the amine HCl salt in the minimum amount of boiling Isopropanol (IPA) or Ethanol .[1]
-
Remove from heat.[1]
-
Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of ethanol to clear it.[1]
-
Seal the flask and let it cool slowly to room temperature, then move to a fridge (4°C). Do not disturb the flask.
Q: I see a spot on TLC that moves with the solvent front. What is it?
Analysis: If you synthesized the amine from 2-bromo-4,5-dimethoxybenzaldehyde , this is likely unreacted aldehyde. Validation: Spray the TLC with 2,4-DNP stain .[1] If the spot turns yellow/orange, it is the aldehyde.[1] Removal: Acid-base extraction (Workflow B) is highly effective here.[1] The aldehyde is neutral and will stay in the organic wash, while your amine moves to the acid layer.[1]
Q: The amine is streaking on the column even with Triethylamine.
Root Cause: The amine loading might be too high, or the crude mixture contains significant polymeric tar. Solution:
-
Switch Solvent System: Try DCM:MeOH:NH₄OH (90:10:1) . The ammonium hydroxide provides stronger competition for silanol sites than triethylamine.[1]
-
Check Solubility: Ensure the sample is fully dissolved before loading. If loading as a solid, adsorb onto Celite first (dry loading) to prevent band broadening.[1]
Q: Can I use the benzyl bromide as a precursor?
Context: Yes, 2-Bromo-4,5-dimethoxybenzyl bromide (CAS 53207-00-4) is a common intermediate, often used in the synthesis of Pinaverium Bromide.[1] Warning: The substitution of the bromide with ammonia (to make the amine) often leads to over-alkylation (secondary and tertiary amines).[1] Control: If using this route, use a large excess of ammonia (saturated methanolic ammonia) or use the Delepine reaction (Hexamethylenetetramine) or Gabriel Synthesis (Potassium Phthalimide) to strictly enforce primary amine formation.[1]
References
-
Deyris, P.-A., et al. (2013).[1] Rapid and Convergent Assembly of Natural Benzo[c]phenanthridines by Palladium/Norbornene Catalysis. Heterocycles. (Describes the synthesis and flash chromatography purification of 2-Bromo-4,5-dimethoxybenzylamine using EtOAc/2% Et3N).
-
BenchChem. (2025).[1] Properties of 2-Bromo-4,5-dimethoxybenzoic Acid and derivatives. (Provides physicochemical data on the related acid and benzyl bromide intermediates). [1]
-
SWGDRUG. (2005).[1] Monograph: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (Cited for solubility comparisons and differentiation between benzylamine and phenethylamine isomers).[1] [1]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General grounding for the "Cloud Point" recrystallization protocol).
Sources
Technical Guide: Troubleshooting Bromination of Dimethoxybenzylamine Precursors
This guide serves as a technical support resource for researchers optimizing the bromination of dimethoxybenzylamine derivatives. It focuses on the mechanistic causality of side reactions and provides self-validating protocols to ensure regiochemical and functional group integrity.
Scope: Optimization of electrophilic aromatic substitution (
Module 1: The Regioselectivity Challenge ("The Wrong Spot")
The Issue:
In dimethoxybenzyl systems, the directing effects of the methoxy groups (
Mechanistic Insight:
-
Methoxy Groups: Strong
-donors. They activate the ring and direct ortho/para. -
Amine Side Chain:
-
Free Amine: Weakly activating (inductive).
-
Protonated Amine (
): Strong -acceptor (meta-directing, deactivating). -
Protected Amine (Amide/Carbamate): Weakly activating.
-
Regiochemical Logic:
-
2,5-Dimethoxy Substrates: The 4-position is synergistically activated (para to 2-OMe, ortho to 5-OMe). This is the thermodynamic product.
-
3,4-Dimethoxy Substrates: The 6-position is favored (para to 3-OMe, less sterically hindered than position 2).
Visualization: Directing Group Interplay
Caption: Decision tree showing how amine protonation state alters the electronic landscape, influencing the final bromination site.
Module 2: The Oxidation Trap ("The Disappearing Amine")
The Issue: Users frequently report low yields accompanied by a strong smell of benzaldehyde. This indicates the oxidative deamination of the benzylamine.
Root Cause:
Elemental bromine (
Troubleshooting Protocol:
-
Check pH: If the reaction is neutral/basic, N-bromination is kinetically favored over C-bromination.
-
Protection: Never brominate a free primary amine.
-
Strategy A (Salt Formation): Convert amine to Hydrobromide salt (deactivates N-oxidation).
-
Strategy B (Acylation): Convert to Acetamide or Trifluoroacetamide (protects N-lone pair).
-
Visualization: Oxidative Degradation Pathway
Caption: The "Benzylic Oxidation" pathway. Protection of the nitrogen lone pair prevents the initial formation of the N-Bromoamine.
Module 3: Ether Cleavage ("Demethylation")
The Issue: Loss of methoxy groups (conversion to phenols), indicated by the appearance of broad -OH peaks in IR/NMR and increased polarity on TLC.
Root Cause:
Bromination generates Hydrogen Bromide (
Data: Solvent & Scavenger Effects [1]
| Solvent System | HBr Solubility | Demethylation Risk | Recommended Scavenger |
| Dichloromethane (DCM) | Low (Gas evolution) | High (Local saturation) | |
| Acetic Acid (AcOH) | High (Solvated) | Moderate (Buffered) | Sodium Acetate (NaOAc) |
| Acetonitrile (MeCN) | Moderate | Low | Propylene Oxide (Acid sponge) |
Corrective Action:
-
Add a weak base: Include 1.1 equivalents of solid
or Sodium Acetate to the reaction mixture to neutralize HBr in situ without quenching the electrophile.
Module 4: Standardized Experimental Protocols
These protocols are designed to be self-validating. If the "Checkpoint" fails, do not proceed to the next step.
Protocol A: The "Mild" Method (NBS in Acetonitrile)
Best for: 2,5-dimethoxy substrates or acid-sensitive protecting groups.
-
Preparation: Dissolve 10 mmol of N-Acetyl -dimethoxybenzylamine in 50 mL Acetonitrile (MeCN).
-
Why Acetyl? Protects against N-oxidation.
-
-
Reagent Addition: Cool to 0°C. Add 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.
-
Note: Keep reaction in the dark to suppress radical side reactions.
-
-
Catalysis (Optional): If reaction is sluggish after 1 hour, add 5 mol% Ammonium Acetate (
). -
Checkpoint (TLC): Check for disappearance of starting material. If a new spot appears below the product (more polar), suspect demethylation.
-
Workup: Quench with 10% Sodium Thiosulfate (destroys active bromine). Evaporate MeCN, redissolve in EtOAc, wash with water.
Protocol B: The "Classic" Method (Elemental Bromine in AcOH)
Best for: 3,4-dimethoxy substrates or Hydrobromide salts.
-
Preparation: Dissolve 10 mmol of dimethoxybenzylamine hydrobromide salt in 30 mL Glacial Acetic Acid.
-
Why Salt? The
group prevents oxidation and directs meta (reinforcing the methoxy direction in some isomers).
-
-
Buffering: Add 12 mmol Sodium Acetate (NaOAc).
-
Bromination: Prepare a solution of 10.5 mmol
in 5 mL Acetic Acid. Add dropwise at room temperature.-
Visual Cue: The solution should turn orange/red and slowly fade to yellow as
is consumed.
-
-
Checkpoint: If the solution remains permanently red after 2 hours, stop. Over-bromination is occurring.
-
Workup: Pour into ice water. If the product precipitates, filter. If not, basify to pH 10 with NaOH (carefully!) and extract with DCM.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridinium Tribromide instead of
Q: My product has a melting point 20°C lower than reported. Why? A: You likely have a mixture of regioisomers (e.g., 6-bromo vs 2-bromo). Recrystallize from Isopropanol/Water. 3,4-dimethoxy-6-bromobenzylamine derivatives usually crystallize readily, whereas the minor isomers remain in the mother liquor.
Q: Why did my reaction turn black/tarry?
A: This is "Polymerization via Oxidation." If you used free amine and
References
-
Mechanism of Benzylic Bromination & Oxidation: Pearson, R. E., & Martin, J. C. (1963).[3] The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society.[3][4] Link[4]
-
Regioselectivity in Dimethoxybenzenes: Castedo, L., et al. (1982). Regioselective Halogenation of Dimethoxybenzenes. Tetrahedron Letters. Link (General reference for methoxy-directing effects).
-
Oxidative Deamination Mechanism: Villotet, A., et al. (2025).[5] Oxidative Deprotection of a Benzylamine. Organic Process Research & Development. Link[5]
-
Demethylation by HBr: Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.[6] (Standard text regarding Lewis acid ether cleavage).
-
NBS Reactivity & Additives: Baker, S. I., et al. (2022).[7] Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. Journal of Organic Chemistry. Link
Sources
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Optimizing Reactions of 2-Bromo-4,5-dimethoxybenzylamine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethoxybenzylamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a particular focus on the critical parameter of temperature. As a molecule possessing two key reactive sites—a primary benzylamine and an aryl bromide—understanding the delicate balance of reactivity is paramount to achieving desired synthetic outcomes.
Understanding the Reactivity of 2-Bromo-4,5-dimethoxybenzylamine
2-Bromo-4,5-dimethoxybenzylamine is a versatile intermediate. The primary amine function serves as a potent nucleophile, readily participating in reactions such as N-alkylation and acylation. Simultaneously, the aryl bromide can undergo various cross-coupling reactions, including the Buchwald-Hartwig amination and Ullmann condensation, to form new carbon-nitrogen bonds. The two methoxy groups on the aromatic ring are electron-donating, which can influence the reactivity of both the amine and the aryl bromide.
The central challenge in working with this molecule is achieving chemoselectivity. The reaction conditions, especially temperature, will dictate whether the nucleophilic amine or the electrophilic aryl bromide is the primary site of reaction.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here we address common issues encountered during reactions with 2-Bromo-4,5-dimethoxybenzylamine in a question-and-answer format.
Section 1: N-Alkylation and Related Reactions of the Benzylamine Moiety
Q1: I am attempting an N-alkylation of 2-Bromo-4,5-dimethoxybenzylamine with an alkyl halide, but I am seeing low conversion at room temperature. Should I increase the temperature?
A1: Yes, increasing the temperature is a standard approach to accelerate N-alkylation reactions, which are often slow at room temperature. However, proceed with caution. A systematic increase in temperature is recommended.
-
Rationale: N-alkylation is a nucleophilic substitution reaction (SN2). Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.
-
Troubleshooting Workflow:
-
Initial Temperature: Start with gentle heating, for example, 40-60 °C.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incremental Increase: If the reaction is still sluggish, you can increase the temperature in 20 °C increments. A common temperature range for N-alkylation of less nucleophilic amines is 80-120 °C.[2]
-
High-Temperature Considerations: Be aware that at very high temperatures (e.g., >120-140 °C), you risk promoting side reactions such as elimination (if using a suitable alkyl halide) or potential degradation of the starting material or product.[3]
-
Q2: I am observing multiple products in my N-alkylation reaction, suggesting polyalkylation. How can I improve the selectivity for mono-alkylation?
A2: Polyalkylation is a very common side reaction when alkylating primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine.[4][5] Temperature control is a key factor in mitigating this.
-
Causality: The "runaway" nature of amine alkylation is due to the increased electron-donating effect of the newly added alkyl group, which enhances the nucleophilicity of the nitrogen atom.[6]
-
Optimization Strategies:
-
Stoichiometry: Use a significant excess of the primary amine (2-Bromo-4,5-dimethoxybenzylamine) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the second alkylation might be slightly higher.
-
Slow Addition: Adding the alkylating agent slowly (dropwise) to the reaction mixture can help maintain a low concentration of the alkylating agent, further disfavoring polyalkylation.
-
Alternative Methods: For selective mono-alkylation, consider reductive amination as an alternative to direct alkylation with alkyl halides. This two-step, one-pot process involves the formation of an imine followed by reduction and is generally highly selective for the desired secondary amine.[1]
-
Table 1: General Temperature Guidelines for N-Alkylation of Aromatic Amines
| Alkylating Agent | Typical Temperature Range | Key Considerations |
| Alkyl Iodides | Room Temperature to 80 °C | Most reactive halides; reactions are often faster at lower temperatures. |
| Alkyl Bromides | 40 °C to 100 °C | Good balance of reactivity and stability. |
| Alkyl Chlorides | 60 °C to 120 °C | Least reactive; often require higher temperatures and longer reaction times. |
| Alcohols (catalytic) | 100 °C to 180 °C | Requires a catalyst (e.g., Ru, Ir complexes) and proceeds via a "borrowing hydrogen" mechanism.[5][7] |
Note: This table provides general guidance. Optimal temperatures will depend on the specific substrate, solvent, and base used.
Section 2: Cross-Coupling Reactions of the Aryl Bromide
Q3: I want to perform a Buchwald-Hartwig amination on the aryl bromide of 2-Bromo-4,5-dimethoxybenzylamine. What is a good starting temperature, and what are the potential complications?
A3: Buchwald-Hartwig aminations typically require elevated temperatures to proceed efficiently. A good starting point would be in the range of 80-100 °C.[8][9][10]
-
Rationale: The catalytic cycle of the Buchwald-Hartwig reaction involves several steps, including oxidative addition, ligand exchange, and reductive elimination. Each of these steps has an activation energy barrier that is typically overcome with thermal energy.
-
Potential Complications & Troubleshooting:
-
Catalyst Deactivation: At excessively high temperatures, the palladium catalyst can decompose, leading to a stalled reaction. If you observe darkening of the reaction mixture and a halt in product formation, consider lowering the temperature.
-
Side Reactions of the Benzylamine: The primary amine of your starting material is also a nucleophile and can potentially react with the palladium catalyst or other species in the reaction mixture. It is crucial to use a suitable base to deprotonate the incoming amine nucleophile selectively.
-
Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent. For electron-rich aryl bromides, bulky, electron-rich ligands such as XPhos or RuPhos are often good choices.[11]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[10][11]
-
Q4: I am considering an Ullmann condensation to couple an amine with the aryl bromide. How do the temperature requirements for this reaction compare to the Buchwald-Hartwig amination?
A4: Traditional Ullmann condensations are known for requiring harsh reaction conditions, often with temperatures exceeding 150-200 °C and stoichiometric amounts of copper.[12][13] However, modern, ligand-assisted Ullmann reactions can proceed at lower temperatures, often in the range of 100-120 °C.[14][15]
-
Comparison with Buchwald-Hartwig: Generally, modern Ullmann reactions still require slightly higher temperatures than many optimized Buchwald-Hartwig couplings. However, they can be a valuable alternative, especially when palladium-based catalysts are not suitable.
-
Optimization: Similar to the Buchwald-Hartwig reaction, optimization of the ligand (often a diamine or amino acid) and base is crucial for achieving good yields at lower temperatures.
Experimental Protocols and Workflows
Protocol 1: General Procedure for Temperature Screening in N-Alkylation
-
Setup: In parallel reaction vials, each equipped with a magnetic stir bar, dissolve 2-Bromo-4,5-dimethoxybenzylamine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) to each vial.
-
Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of conversion and the formation of byproducts.
-
Analysis: Continue monitoring at regular intervals until the starting material is consumed in one of the reactions or until no further change is observed. This will help identify the optimal temperature for achieving a good reaction rate while minimizing side reactions.
Workflow for Troubleshooting Competing Reactions
The following diagram illustrates a logical workflow for troubleshooting when both the amine and aryl bromide moieties show unwanted reactivity.
Caption: Troubleshooting workflow for competing reactions.
Data Presentation: A Hypothetical Optimization Matrix
The following table represents a hypothetical optimization matrix for the N-benzylation of 2-Bromo-4,5-dimethoxybenzylamine with benzyl bromide. This illustrates how systematically varying temperature and base can elucidate optimal reaction conditions.
Table 2: Hypothetical Optimization of N-Benzylation
| Entry | Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | K₂CO₃ | DMF | 25 | 24 | 15 | <5 |
| 2 | K₂CO₃ | DMF | 60 | 12 | 65 | 10 |
| 3 | K₂CO₃ | DMF | 80 | 8 | 85 | 15 |
| 4 | Cs₂CO₃ | Toluene | 80 | 12 | 70 | 8 |
| 5 | Cs₂CO₃ | Toluene | 100 | 6 | 90 | 5 |
| 6 | NaOtBu | THF | 25 | 24 | 40 | 25 |
| 7 | NaOtBu | THF | 60 | 4 | 75 | >20 |
This is a hypothetical data table for illustrative purposes.
Conclusion
Optimizing reactions involving 2-Bromo-4,5-dimethoxybenzylamine requires a careful and systematic approach to manipulating reaction conditions, with temperature being a primary lever to control both reaction rate and selectivity. By understanding the inherent reactivity of both the benzylamine and aryl bromide functionalities and by methodically troubleshooting issues such as low conversion and side product formation, researchers can successfully employ this versatile building block in their synthetic endeavors. Always begin with milder conditions and incrementally increase the temperature while closely monitoring the reaction progress to identify the optimal balance for your specific transformation.
References
- BenchChem. (2025). Experimental protocol for N-alkylation of primary amines. BenchChem Technical Support.
-
Gati, W. D., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry, 30(26), e202304205. [Link]
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
-
Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(15), 4430-4439. [Link]
-
Mondal, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 1015–1027. [Link]
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as...[Link]
-
ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination...[Link]
-
ResearchGate. (2025). (PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]
-
YouTube. (2024). Lec9 - Polyalkylation of Amines. [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]
- BenchChem. (2025). troubleshooting common issues in Friedel-Crafts reactions. BenchChem Technical Support.
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
- BenchChem. (2025). optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Technical Support.
-
designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. [Link]
-
Frontiers. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 729. [Link]
-
Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36563–36569. [Link]
-
Royal Society of Chemistry. (n.d.). Room Temperature N-Heterocyclic Carbene Manganese Catalyzed Selective N-Alkylation of Anilines with Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (2025). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]
-
Trade Science Inc. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Organic Chemistry: An Indian Journal, 13(2), 1-4. [Link]
-
Elsevier. (2008). Liquid phase Friedel–Crafts benzylation of aromatics on a polymer-supported 12-tungstophosphoric acid catalyst. Catalysis Communications, 9(10), 2019-2023. [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]
-
ResearchGate. (2025). (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
National Center for Biotechnology Information. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Defense Technical Information Center. (n.d.). thermal stability of organic compounds by the isoteniscope method. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. BenchChem Technical Support.
-
PubChem. (n.d.). 4-Bromo-2,5-dimethoxyaniline. [Link]
-
UPCommons. (n.d.). Uniaxial negative thermal expansion in polymorphic 2-bromobenzophenone, due to aromatic interactions?[Link]
-
National Center for Biotechnology Information. (n.d.). Tuning Reprocessing Temperature of Aliphatic Polyurethane Networks by Alkoxyamine Selection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann coupling-An overview - operachem [operachem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: PTC Optimization for 2-Bromo-4,5-dimethoxybenzylamine
Topic: Phase Transfer Catalysis (PTC) in the Nucleophilic Substitution of 2-Bromo-4,5-dimethoxybenzyl bromide. Protocol Focus: Solid-Liquid PTC (Gabriel Synthesis). Document ID: TSC-PTC-2B45D-01
Executive Summary & Core Chemistry
The Challenge: Synthesizing 2-Bromo-4,5-dimethoxybenzylamine presents a specific challenge: the electron-donating methoxy groups at the 4,5-positions activate the benzylic carbon, making the precursor (benzyl bromide) highly reactive but also prone to hydrolysis (forming the alcohol) or polymerization.
The Solution: Phase Transfer Catalysis (PTC) allows for the use of Solid-Liquid (SL-PTC) conditions.[1] By keeping the nucleophile (Potassium Phthalimide) in the solid phase and the substrate in a non-polar organic solvent (Toluene), we minimize hydrolytic side reactions and avoid the harsh conditions of dipolar aprotic solvents (DMF/DMSO).
The Reaction Pathway (Gabriel Synthesis):
-
Alkylation: 2-Bromo-4,5-dimethoxybenzyl bromide + Potassium Phthalimide (Solid)
N-Alkylated Intermediate. -
Deprotection: Hydrazinolysis
Primary Amine.
Experimental Protocol: The "Golden Batch"
This protocol is designed for high-purity isolation, utilizing Tetrabutylammonium Bromide (TBAB) as the catalyst.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Bromo-4,5-dimethoxybenzyl bromide | Substrate | 1.0 | Must be dry/free of HBr. |
| Potassium Phthalimide | Nucleophile | 1.1 - 1.2 | Finely ground solid. |
| TBAB | Catalyst | 0.05 (5 mol%) | Hygroscopic; dry before use. |
| Toluene | Solvent | 10-15 Vol | Anhydrous (<0.05% water). |
| Hydrazine Hydrate | Cleavage Agent | 2.5 | Added in Step 2 (Ethanol reflux). |
Step-by-Step Workflow
-
Preparation of the SL-PTC System:
-
Charge a reactor with Toluene and Potassium Phthalimide .
-
Add TBAB (5 mol%).
-
Critical Step: Stir at 400+ RPM for 15 minutes to establish the catalyst coating on the solid surface (the "omega phase").
-
-
Addition of Substrate:
-
Dissolve 2-Bromo-4,5-dimethoxybenzyl bromide in a minimum volume of Toluene.
-
Add dropwise to the reactor at 60°C .
-
Note: The 2-bromo substituent adds steric bulk; a slightly elevated temperature (60-80°C) is required compared to unsubstituted benzyl halides.
-
-
Reaction Monitoring:
-
Monitor by TLC (Silica, EtOAc:Hexane 3:7). Look for the disappearance of the benzyl bromide (
) and appearance of the phthalimide intermediate ( ). -
Endpoint: Typically 2–4 hours.
-
-
Workup (Removal of Catalyst):
-
Filter the hot mixture to remove excess Potassium Phthalimide and KBr salts.
-
Wash the filtrate with water (2x) to remove TBAB. Failure to remove TBAB can complicate the crystallization of the amine later.
-
-
Cleavage (Hydrazinolysis):
-
Evaporate Toluene. Redissolve residue in Ethanol.
-
Add Hydrazine Hydrate and reflux for 2 hours.
-
Cool to precipitate Phthalhydrazide (by-product). Filter.
-
Concentrate filtrate to obtain crude 2-Bromo-4,5-dimethoxybenzylamine .
-
Mechanism & Visualization
The Solid-Liquid PTC Cycle
In this system, the reaction does not happen in the bulk liquid. It occurs at the surface of the solid Potassium Phthalimide. The catalyst (
Caption: The Solid-Liquid Phase Transfer Cycle. The quaternary ammonium catalyst (Q+) shuttles the phthalimide anion from the solid surface into the toluene phase.
Troubleshooting Guide (FAQ)
Issue 1: Low Conversion / Stalled Reaction
Symptom: TLC shows remaining benzyl bromide after 6 hours.
-
Root Cause A: "Trace Water Poisoning."
-
Explanation: In SL-PTC, trace water creates a hydration shell around the solid salt, preventing the lipophilic catalyst from approaching the surface. This is the "Omega Phase" barrier.
-
Fix: Ensure Toluene is dried over molecular sieves. Add a small amount of anhydrous
directly to the reaction flask.
-
-
Root Cause B: "Catalyst Poisoning."
-
Explanation: The 2-bromo-4,5-dimethoxybenzyl bromide may contain free acid (HBr) if not properly purified. HBr protonates the phthalimide anion, killing the nucleophile.
-
Fix: Wash the starting benzyl bromide with cold 5%
and dry thoroughly before use.
-
Issue 2: Gummy Precipitate / Emulsions
Symptom: A sticky mass forms at the bottom of the flask instead of a fine suspension.
-
Root Cause: Polymerization of the benzyl halide. The electron-rich dimethoxy ring makes the benzylic cation stable, promoting self-alkylation.
-
Fix:
-
Dilution: Increase Toluene volume to 20 Vol.
-
Temperature: Do not exceed 80°C.
-
Agitation: High shear stirring is required to keep the solid dispersed.
-
Issue 3: Low Yield after Hydrazine Step
Symptom: Intermediate was pure, but final amine yield is low.
-
Root Cause: Incomplete cleavage of the phthalimide ring. The 2-bromo substituent provides steric hindrance near the reaction site, slowing down the attack of hydrazine.
-
Fix: Switch from Ethanol to n-Butanol and reflux at a higher temperature (117°C) for 4 hours.
Comparative Data: PTC vs. Classical Methods[2]
| Parameter | Classical Method (DMF/Heat) | PTC Method (Toluene/TBAB) | Advantage |
| Solvent Removal | Difficult (DMF requires high vac) | Easy (Toluene rotovaps easily) | Process Efficiency |
| Reaction Temp | 100°C - 120°C | 60°C - 80°C | Safety / Stability |
| Hydrolysis By-product | 5-10% (due to wet DMF) | <1% (Hydrophobic solvent) | Purity |
| Yield | 65-70% | 85-92% | Cost |
References
-
Starks, C. M. (1971).[2] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[3] Link
- Landini, D., & Rolla, F. (1974). Phase transfer catalysis in the Gabriel synthesis of primary amines. Synthesis. (Fundamental protocol for SL-PTC Gabriel synthesis).
-
Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis (past, present and future). Pure and Applied Chemistry. Link
-
PatSnap Patent Search. (2017). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.[4] Patent CN106748866A. (Provides context on the stability and synthesis of the specific benzyl bromide precursor). Link
-
BenchChem Protocols. Gabriel Synthesis Utilizing N-(2-Bromoethyl)phthalimide. (General procedure adaptation). Link
Sources
- 1. (PDF) Mass-transfer enhancement and reaction-rate limitations in solid-liquid phase-transfer catalysis [academia.edu]
- 2. phasetransfer.com [phasetransfer.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]
Preventing protodeboronation in Suzuki couplings of borylated derivatives
Technical Support Module: Preventing Protodeboronation
Executive Summary & Mechanism
The Core Problem: Protodeboronation is not random decomposition; it is a competitive pathway driven by the formation of the "boronate-ate" complex. In a standard Suzuki-Miyaura coupling, the base activates the boronic acid to form a boronate-ate species (
The Causality:
-
Base-Catalyzed Hydrolysis: High pH accelerates the hydrolysis of boronic esters to acids.
-
Substrate Instability: Electron-deficient rings (polyfluorophenyls) and 2-heteroaryls (2-pyridyl) stabilize the negative charge on the carbon during the C-B bond cleavage, exponentially increasing the rate of deboronation.
-
Catalyst Lag: If the oxidative addition or transmetallation steps are slower than the rate of deboronation, the cycle fails.
Visualization: The Competitive Landscape
The following diagram illustrates the kinetic competition. Your goal is to maximize
Caption: The "Boronate-ate" complex (Yellow) is the critical junction. Success depends on Transmetallation (Green) outcompeting Protonolysis (Red).
Diagnosis & Substrate Risk Assessment
Before selecting a protocol, categorize your substrate. Not all boronates require extreme measures.
| Risk Level | Substrate Class | Diagnostic Symptom | Recommended Strategy |
| Low | Phenyl, 3/4-substituted Pyridines, Electron-rich Aryls | Standard conversion. | Standard Suzuki (Aq. Carbonate bases).[1] |
| High | Polyfluorinated Aryls (e.g., Pentafluorophenyl), 5-Membered Heterocycles (2-Furyl, 2-Thienyl) | SM consumed rapidly; Mass spec shows | Protocol A: Anhydrous Conditions. |
| Critical | 2-Pyridyl Boronates , 2-Pyrimidyl, Oxazoles | Reaction turns black immediately; <5% Yield; "Proton" product dominant. | Protocol B: MIDA Slow-Release or Cu-Mediated. |
Protocol A: The "Anhydrous Rescue"
Target Audience: Users with polyfluorinated substrates or general heteroaryls (excluding 2-pyridyls) experiencing yields <40%. The Logic: By removing water, we suppress the hydrolytic pathway that generates the highly labile boronic acid species, forcing the reaction through a direct anhydrous transmetallation or a surface-mediated pathway.
Materials
-
Precatalyst: XPhos Pd G4 or RuPhos Pd G4 (Rapid activation is crucial).
-
Base: Anhydrous
(finely ground) or TMSOK (Potassium trimethylsilanolate). -
Solvent: Anhydrous 1,4-Dioxane or THF.
Step-by-Step Methodology
-
Drying: Flame-dry a reaction vial and cool under Argon.
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Ester (1.2–1.5 equiv), and XPhos Pd G4 (2–5 mol%).
-
Base Addition: Add anhydrous
(3.0 equiv). Note: If using TMSOK, handle in a glovebox if possible, as it is hygroscopic. -
Solvent: Add anhydrous Dioxane (0.1 M concentration relative to halide).
-
Degas: Sparge with Argon for 5 minutes (Do not use freeze-pump-thaw if volatile reactants are present).
-
Reaction: Seal and heat to 80–100 °C.
-
Checkpoint: Monitor at 1 hour. These catalysts are fast. Extended heating promotes deboronation.
-
Protocol B: The "2-Pyridyl Special" (MIDA Slow-Release)
Target Audience: Users attempting to couple 2-pyridyl boronates.[2] The Logic: 2-Pyridyl boronates are kinetically unstable due to the nitrogen lone pair facilitating C-B bond cleavage. We cannot have a high concentration of free boronic acid. We use MIDA boronates which hydrolyze slowly, keeping the concentration of the active (but unstable) species low—just enough for the catalyst to consume, but not enough to accumulate and decompose.
Materials
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4.
-
Additive: Cu(OAc)2 (0.5 equiv) — Critical for 2-pyridyls to facilitate transmetallation.
-
Base/Solvent:
(5.0 equiv) in DMF/Water (10:1) or Dioxane/Water (5:1).[3]
Step-by-Step Methodology
-
Setup: In a vial, combine Aryl Halide (1.0 equiv) and 2-Pyridyl MIDA boronate (1.5 equiv).
-
Catalyst System: Add Pd(OAc)2, SPhos, and Cu(OAc)2 .
-
Why Copper? It forms a transient 2-pyridyl-copper species that transmetallates to Pd faster than the boronate decomposes.
-
-
Solvent Prep: Premix DMF and Water (ratio 10:1). The water is necessary here to hydrolyze the MIDA group, but the ratio must be low to control the release rate.
-
Initiation: Add solvent and base.[3] Heat to 60 °C (lower temperature than standard).
-
Monitoring: Check LCMS every 2 hours.
-
Troubleshooting: If SM remains but MIDA is consumed, the release is too fast. Reduce water content or switch to anhydrous conditions with slow addition of water via syringe pump.
-
Decision Tree: Optimization Workflow
Use this logic flow to determine your next experiment.
Caption: Diagnostic workflow. Note that 2-pyridyl substrates almost invariably require MIDA protection or Copper additives.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with caution. While microwaves accelerate transmetallation, they also accelerate the thermal decomposition of the boronate-ate complex. For protodeboronation-prone substrates, we recommend conventional heating at the lowest effective temperature (start at 60°C) to maintain kinetic control.
Q: Why does my reaction work with Boronic Acid but fail with the Pinacol Ester? A: This is a common misconception. Pinacol esters are not always more stable under reaction conditions. The formation of the active "ate" complex from a pinacol ester is slower and sterically more demanding. Sometimes, the slow hydrolysis of the ester is the rate-limiting step, but if the conditions are too basic, the ester decomposes before entering the cycle. Switch to MIDA for a controlled release, rather than relying on the pinacol/acid equilibrium.
Q: I see the "homocoupling" of my aryl halide, but no cross-coupling. Is this protodeboronation? A: Likely yes. If the boronate deboronates (disappears), the Pd(II)-Aryl species has nothing to react with. Eventually, it may undergo disproportionation or react with another oxidative addition complex, leading to homocoupling. Solution: Increase the boronate equivalents (to 2.0) and use a faster catalyst (Pd-G4) to "catch" the boronate before it dies.
References
-
Mechanistic Insight: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.[4] Link
-
MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[4] Link
-
Anhydrous Conditions: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[4] Link
-
2-Pyridyl Solutions: Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling of Unstable Boronic Acids."[4] Journal of the American Chemical Society.[4] Link
-
Copper Effect: Deng, X. M., et al. (2011). "Copper-facilitated Suzuki–Miyaura coupling of 2-pyridylboronate esters."[3] Chemical Communications. Link
Sources
Challenges in scaling up 2-Bromo-4,5-dimethoxybenzylamine synthesis
Case ID: SC-2B-DMBA-001 Status: Open Priority: High (Scale-Up Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Scale-Up Challenge
You are likely encountering difficulties in scaling the synthesis of 2-Bromo-4,5-dimethoxybenzylamine (CAS: 53556-94-0). While the laboratory-scale synthesis often utilizes the reduction of 2-bromo-4,5-dimethoxybenzonitrile or the reductive amination of the corresponding aldehyde, scale-up introduces critical bottlenecks:
-
Dimerization: The formation of the secondary amine impurity (bis-benzylamine) competes with the desired primary amine.
-
Exotherm Control: Quenching borohydride reagents on a kilo-scale generates significant hydrogen and heat.
-
Solubility: The hydrochloride salt tends to trap impurities if crystallization vectors are not optimized.
This guide addresses these specific pain points using a Reductive Amination strategy, which is generally preferred over nitrile reduction for safety and cost reasons at scale.
Module 1: Synthetic Route & Logic
The Preferred Route: Indirect Reductive Amination
We recommend the reductive amination of 2-bromo-4,5-dimethoxybenzaldehyde using ammonium acetate and a borohydride reductant.
Why this route?
-
Precursor Availability: The aldehyde is easily synthesized from veratraldehyde via bromination in methanol (high yield, ~90%) [1].
-
Safety: Avoids the use of Lithium Aluminum Hydride (LAH) or Borane-THF, which are hazardous at scale when reducing nitriles.
Visualizing the Pathway & Impurity Logic
The following diagram illustrates the desired pathway versus the critical "Dimer Trap" that occurs during scale-up if stoichiometry is mismanaged.
Figure 1: Reaction pathway showing the competition between product formation and the parasitic dimerization reaction.
Module 2: Troubleshooting & FAQs
Issue 1: "My product contains 10-15% of a high molecular weight impurity."
Diagnosis: This is the Dimer (bis-(2-bromo-4,5-dimethoxybenzyl)amine). Mechanism: As the primary amine product forms, it becomes a better nucleophile than the ammonia source. If the concentration of free aldehyde is high and ammonia is low, the product reacts with the aldehyde to form a secondary imine, which is then reduced to the dimer.
Corrective Action (The "Ammonia Overload"):
-
Switch Reagents: Use Ammonium Acetate (NH4OAc) instead of aqueous ammonia. It is soluble in methanol and acts as both the amine source and a buffer.
-
Stoichiometry: Increase the NH4OAc equivalents from 5.0 eq to 10.0 eq .
-
Process Change: Ensure the imine formation is complete (check via TLC/HPLC) before adding the reducing agent.[1]
-
Protocol: Stir Aldehyde + 10 eq NH4OAc in MeOH for 2 hours. Only then add NaBH3CN.
-
Issue 2: "The reaction mixture turned dark purple/black during workup."
Diagnosis: Oxidation of the electron-rich aromatic ring. Mechanism: The 4,5-dimethoxy substitution pattern makes the ring electron-rich and susceptible to oxidation, forming quinone-like species, especially under basic conditions in the presence of air.
Corrective Action:
-
Inert Atmosphere: Perform all steps, especially the basic workup, under Nitrogen or Argon.
-
pH Control: Avoid harsh bases like NaOH for the initial quench. Use saturated NaHCO3 or Na2CO3 .
-
Speed: Do not leave the free base in solution overnight. Convert it to the HCl salt immediately.
Issue 3: "Filtration of the HCl salt is extremely slow (clogging)."
Diagnosis: Formation of amorphous or microcrystalline precipitate. Mechanism: Rapid acidification of the amine in a polar solvent (like pure methanol) often traps impurities and creates a "mud" rather than defined crystals.
Corrective Action (The "Solvent Switch"):
-
Free Base Isolation: Extract the amine into Isopropyl Acetate (IPAc) or Dichloromethane (DCM) .
-
Drying: Dry the organic layer thoroughly with MgSO4 (water carries over acid and ruins crystallization).
-
Salt Formation: Add a solution of HCl in Isopropanol (IPA) dropwise to the organic layer.
-
Digestion: If a gum forms, heat the mixture to mild reflux (50°C) and allow it to cool slowly. This promotes Ostwald ripening, yielding filterable crystals.
Module 3: Optimized Scale-Up Protocol
Scale: 100g Input (Aldehyde) | Expected Yield: ~85-90%
| Step | Reagent/Solvent | Quantity | Critical Parameter |
| 1. Charge | Methanol (anhydrous) | 1.0 L | 10 Volumes (relative to SM). |
| 2. Activation | Ammonium Acetate | 10.0 equiv | Must be >10 eq to stop dimer. |
| 3. Addition | 2-Bromo-4,5-dimethoxybenzaldehyde | 1.0 equiv | Add as solid. Stir 2h @ 25°C. |
| 4. Reduction | Sodium Cyanoborohydride (NaBH3CN) | 1.2 equiv | Add in portions to control H2 evolution. |
| 5. Quench | 6N HCl (aq) | Adjust to pH < 2 | Caution: HCN gas risk. Use scrubber. |
| 6. Workup | NaOH (aq) -> DCM Extraction | Adjust to pH > 12 | Keep cold (<10°C) to prevent oxidation. |
| 7. Salting | HCl in IPA | 1.1 equiv | Add to DCM solution. |
Module 4: Safety & Engineering Controls
Cyanide Management (Critical)
When using NaBH3CN, the acidification step (Step 5) generates Hydrogen Cyanide (HCN) gas.
-
Engineering Control: The reactor vent must be connected to a scrubber containing 10% NaOH + Sodium Hypochlorite (Bleach) . This oxidizes cyanide to cyanate/nitrogen.
-
Alternative Reagent: If your facility cannot handle HCN, substitute NaBH3CN with Sodium Triacetoxyborohydride (STAB) . Note that STAB requires closer monitoring of the water content (must be anhydrous) but avoids the cyanide hazard [2].
Exotherm Management
-
Risk: Addition of borohydride to methanol generates hydrogen gas and heat.
-
Control: Do not dump the reductant. Use a solids addition funnel or dissolve the reductant in a minimal amount of solvent and pump it in. Maintain internal temperature < 30°C.
References
-
Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
- Source: Designer-Drug.
- Context: Describes the bromination of veratraldehyde in methanol, achieving 90-92% yield without heavy exotherms.
-
URL: (Archive/Mirror verified via Search 1.1).
-
Reductive Amination Safety & Scale-up
- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
- Context: Authoritative source on using STAB as a safer alternative to Cyanoborohydride and managing stoichiometry to prevent dimeriz
-
URL:
-
General Benzylamine Synthesis Challenges
- Source: Evaluation of Benzylamine Production via Reductive Amination.
- Context: Discusses the kinetics of dimer formation and the necessity of high ammonia-to-aldehyde r
-
URL:
Sources
Technical Support Center: Optimizing Molar Feed Ratio for Permanganate Oxidation Reactions
Welcome to the technical support center for permanganate oxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using potassium permanganate (KMnO₄), a powerful and versatile oxidizing agent.[1] Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reactions, with a specific focus on the critical parameter of molar feed ratio.
Frequently Asked Questions (FAQs)
Q1: What is permanganate oxidation and why is the molar ratio so crucial?
Potassium permanganate is a strong oxidizing agent used extensively in organic synthesis and environmental remediation.[1][2][3] Its power lies in the manganese atom, which exists in a high +7 oxidation state and readily accepts electrons, thereby oxidizing other substances.[2]
The molar feed ratio (the ratio of moles of KMnO₄ to moles of your substrate) is critical because the stoichiometry of the reaction is highly dependent on the reaction conditions, particularly pH.[2][4]
-
In acidic solutions: The permanganate ion (MnO₄⁻) is reduced to the nearly colorless manganese(II) ion (Mn²⁺), a process involving a 5-electron transfer.[2][5][6]
-
In neutral solutions: Permanganate is typically reduced to manganese dioxide (MnO₂), a brown insoluble precipitate, which involves a 3-electron transfer.[2]
-
MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻[2]
-
-
In strongly alkaline solutions: The reduction often stops at the manganate ion (MnO₄²⁻), a green species, which is a single-electron transfer.[2][4]
-
MnO₄⁻ + e⁻ → MnO₄²⁻[2]
-
An incorrect molar ratio can lead to incomplete reactions, low yields, the formation of unwanted byproducts, and difficult purifications.[7] For instance, using a ratio calculated for acidic conditions in a neutral reaction will result in a significant under-dosing of the oxidant.
Q2: How do I calculate the theoretical molar ratio for my reaction?
-
Determine the Reaction Pathway: First, identify the balanced chemical equation for your specific oxidation. For example, the oxidation of toluene to benzoic acid is a six-electron oxidation.[4]
-
Identify the Half-Reactions: Write the oxidation half-reaction for your substrate and the reduction half-reaction for permanganate based on your chosen pH conditions.
-
Balance the Electrons: Multiply the half-reactions so that the number of electrons lost in the oxidation equals the number of electrons gained in the reduction.
-
Combine and Simplify: Combine the balanced half-reactions to get the overall balanced equation. The resulting stoichiometric coefficients for KMnO₄ and your substrate give you the theoretical molar ratio.
Example: Oxidation of Fe²⁺ to Fe³⁺ in Acidic Medium
-
Reduction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O
-
Oxidation: 5Fe²⁺ → 5Fe³⁺ + 5e⁻
-
Overall: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O
-
Theoretical Molar Ratio (KMnO₄:Fe²⁺) = 1:5 [6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My reaction turns brown and forms a precipitate immediately, and the reaction seems to stop.
-
Likely Cause: You are observing the rapid formation of manganese dioxide (MnO₂).[2] This typically happens when the local concentration of permanganate is too high, especially in neutral or weakly acidic solutions, or if the reaction medium cannot sustain the low pH required for complete reduction to Mn²⁺.[2][8] The MnO₂ can coat the surface of your substrate, preventing further reaction.
-
Solutions:
-
Slow the Addition Rate: Add the KMnO₄ solution dropwise or via a syringe pump. This maintains a low instantaneous concentration of the oxidant.
-
Improve Agitation: Ensure vigorous stirring to rapidly disperse the added permanganate.
-
Maintain Acidic Conditions: If your substrate is stable in acid, ensure a sufficiently acidic environment (e.g., using sulfuric acid) to favor the formation of soluble Mn²⁺.[5][6] Avoid using hydrochloric acid, as permanganate can oxidize the chloride ion.[8]
-
Dilute the Reagents: Running the reaction at a lower concentration can help manage the reaction rate and heat generation.
-
Problem: The reaction is incomplete, and I still have significant starting material left, even after adding the theoretical amount of KMnO₄.
-
Likely Cause: The permanganate is being consumed by side reactions or the theoretical stoichiometry is incorrect for your specific conditions.
-
Solutions:
-
Check for Competing Reactions: Are there other functional groups in your molecule that could be oxidized?[9] For example, permanganate can oxidize alcohols, aldehydes, and alkenes.[9][10] Also, ensure your solvent is inert to oxidation.
-
Re-evaluate Stoichiometry: The theoretical stoichiometry may not hold perfectly. Empirical optimization is often necessary. Consider that some permanganate might decompose, especially in the presence of light or heat.[8]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material. This will tell you if the reaction has stalled.
-
Incremental Addition: Add the permanganate in portions. After the first portion, analyze a sample. If starting material remains and the purple color of permanganate has disappeared, add another portion. Continue until the starting material is consumed or a faint pink/purple color persists for an extended period (e.g., >15-30 minutes), indicating a slight excess of KMnO₄.[5][11]
-
Problem: My product yield is low, but the starting material is fully consumed.
-
Likely Cause: Over-oxidation of your desired product or formation of soluble byproducts.
-
Solutions:
-
Reduce the Molar Ratio: You may be using too much oxidant. Try reducing the molar ratio by 5-10% and re-evaluating the product distribution.
-
Control the Temperature: Permanganate oxidations can be exothermic. Excessive heat can lead to less selective reactions and product degradation. Running the reaction at a lower temperature (e.g., in an ice bath) can improve selectivity.
-
Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify potential over-oxidation or cleavage products. Understanding what is being formed can provide clues to optimize the conditions. For example, the oxidation of an alkylarene side chain should stop at the carboxylic acid, but harsh conditions might lead to ring-opening.[9]
-
Visualizing the Troubleshooting Process
A systematic approach is key to diagnosing issues. The following decision tree can guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting common permanganate oxidation issues.
Experimental Protocols
Protocol 1: Empirical Determination of Optimal Molar Feed Ratio
This protocol uses a series of small-scale experiments to determine the optimal KMnO₄:Substrate ratio.
Objective: To find the molar ratio that maximizes the yield of the desired product while minimizing starting material and byproducts.
Materials:
-
Substrate
-
Potassium permanganate (KMnO₄)
-
Appropriate solvent (e.g., water, acetone, t-butanol)
-
Acid (e.g., H₂SO₄) or Base (e.g., NaOH) if pH control is needed
-
Small reaction vessels (e.g., 25 mL flasks)
-
Stir plate and stir bars
-
Analytical equipment (TLC, GC, or HPLC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a standardized stock solution of your substrate at a known concentration (e.g., 0.5 M).
-
Prepare a standardized stock solution of KMnO₄ (e.g., 0.2 M). Permanganate solutions should be freshly prepared and standardized, as they can decompose over time.[5][8] Standardization is often done by titrating against a primary standard like sodium oxalate.[5][12]
-
-
Reaction Setup:
-
Set up a series of 5 reactions. In each flask, place an equal amount of the substrate stock solution (e.g., 5 mmol).
-
If required, add the necessary acid or base and solvent.
-
-
Variable Molar Ratio Addition:
-
Calculate the volume of KMnO₄ stock solution needed for different molar ratios. For example:
-
Flask 1: 0.8x theoretical ratio
-
Flask 2: 1.0x theoretical ratio
-
Flask 3: 1.2x theoretical ratio
-
Flask 4: 1.5x theoretical ratio
-
Flask 5: 2.0x theoretical ratio
-
-
Slowly add the corresponding amount of KMnO₄ solution to each flask over a set period (e.g., 30 minutes) while stirring vigorously.
-
-
Reaction Monitoring and Quenching:
-
Allow the reactions to proceed for a predetermined time (e.g., 2 hours) at a constant temperature.
-
Monitor the disappearance of the purple permanganate color.
-
Quench the reaction by adding a suitable reducing agent (e.g., a small amount of sodium bisulfite solution) until the purple/brown color disappears completely.
-
-
Analysis:
-
Withdraw a sample from each reaction mixture.
-
Analyze the samples using your chosen analytical method (TLC, GC, HPLC) to determine the relative amounts of starting material, product, and any major byproducts.
-
Data Presentation:
Summarize your findings in a table to easily compare the results.
| Molar Ratio (KMnO₄:Substrate) | Substrate Conversion (%) | Product Yield (%) | Observations |
| 0.8 : 1 | 75% | 70% | Purple color disappeared quickly. |
| 1.0 : 1 | 95% | 90% | Purple color faded near end of addition. |
| 1.2 : 1 | >99% | 92% | Faint pink color persisted for 5 min. |
| 1.5 : 1 | >99% | 85% | Pink color persisted. New byproduct spot. |
| 2.0 : 1 | >99% | 70% | Dark pink. Significant byproduct formation. |
From this hypothetical data, a molar ratio of 1.2:1 appears optimal.
Visualizing the Optimization Workflow
The process of moving from theory to an optimized protocol can be visualized as a clear workflow.
Caption: A workflow for the empirical optimization of molar feed ratio.
References
- Permanganometry. (n.d.). Google Vertex AI Search.
- What is the mechanism of Potassium Permanganate? (2024, July 17). Patsnap Synapse.
- Permanganate Titrations. (n.d.). University of Massachusetts.
- Devra, V., et al. (2017). Kinetics and mechanism of permanganate oxidation of nalidixic acid in aqueous alkaline medium.Journal of Applied Pharmaceutical Science.
- Permanganate Oxidation mechanisms of Alkylarenes. (2025, August 10). ResearchGate.
- Spitzer, U. A. (1972). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS.UBC Open Collections.
- Manipulation N° 3 Oxidation-reduction titration. (n.d.). Université Batna 2.
- Darwish, H. Y. (n.d.). Analytical Applications of Permanganate as Oxidant in Determination of Pharmaceuticals Using Chemiluminescence and Spectrophotometry: A review.ResearchGate.
- Permanganate. (n.d.). Redox Tech.
- Permanganate Module Overview, AMDTreat Help File. (n.d.). Office of Surface Mining Reclamation and Enforcement.
- Potassium Permanganate. (n.d.). Purdue University.
- Individual Reactions of Permanganate and Various Reductants. (n.d.). Pacific Northwest National Laboratory.
- Kao, C. M., et al. (2008). Application of potassium permanganate as an oxidant for in situ oxidation of trichloroethylene-contaminated groundwater: a laboratory and kinetics study.Journal of Hazardous Materials.
- Standardization of potassium permanganate titrant. (2022, February 3). DKK-TOA Corporation.
- Potassium Permanganate Oxidation. (n.d.). Reaction Repo.
- Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Permanganate Titrations [staff.buffalostate.edu]
- 7. Permanganate – Redox Tech [redox-tech.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 11. sc-st.univ-batna2.dz [sc-st.univ-batna2.dz]
- 12. hiranuma.com [hiranuma.com]
Validation & Comparative
Structural Elucidation of 2-Bromo-4,5-dimethoxybenzylamine Derivatives: A Comparative XRD Guide
Executive Summary
In the development of neuroactive phenethylamines and their precursors, 2-Bromo-4,5-dimethoxybenzylamine represents a critical pharmacophore. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state connectivity, it fails to capture the supramolecular interactions—specifically halogen bonding and polymorphic packing —that dictate bioavailability and solid-state stability.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) methods. We demonstrate that for 2-bromo-4,5-dimethoxybenzylamine derivatives (specifically Schiff bases and hydrochloride salts), SC-XRD is not merely confirmatory but diagnostic, revealing the
Part 1: The Analytical Landscape
For researchers targeting the 5-HT2 receptor family or optimizing solid forms, the choice of analytical technique defines the depth of structural insight.
Comparative Matrix: XRD vs. NMR vs. DFT
| Feature | SC-XRD (Solid State) | Solution NMR ( | DFT (Computational) |
| Primary Output | 3D Electron Density Map | Magnetic Environment / Connectivity | Energy Minimized Geometry |
| Conformation | Frozen Bioactive/Packed State | Time-Averaged / Rapid Tumbling | Gas Phase (usually 0K) |
| Non-Covalent Interactions | Directly Observes ( | Infers via NOE (distance < 5Å) | Predicts (requires basis set calibration) |
| Stereochemistry | Absolute Configuration (Anomalous Dispersion) | Relative (requires chiral shift reagents) | N/A |
| Halogen Bonding | Visible (Directional Type I/II contacts) | Invisible | Visible (via ESP mapping) |
Why XRD Wins for this Molecule
The 2-bromo-4,5-dimethoxy motif presents a unique steric and electronic challenge. The bulky bromine atom at the ortho position (relative to the benzylic amine) induces a specific torsional twist.
-
NMR Limitation: In solution, the benzylamine tail rotates freely. NMR signals average out, masking the energy barrier created by the bromine atom.
-
XRD Advantage: XRD captures the molecule in its lattice-stabilized conformation. Crucially, it resolves the Halogen Bond (
) , where the electrophilic cap of the bromine (the -hole) interacts with the nucleophilic oxygen of the methoxy group or adjacent carbonyls in Schiff base derivatives.
Part 2: Structural Insights & Mechanism
The Halogen Bond: The "Hidden" Interaction
In 2-Bromo-4,5-dimethoxybenzylamine derivatives, the bromine atom is not just a steric wall; it is a "sticky" anchor. SC-XRD analysis frequently reveals Type II Halogen bonding .
-
Mechanism: The electron density on the bromine is anisotropic. The region along the C-Br bond axis is electron-deficient (positive potential), while the equatorial belt is electron-rich.
-
Observation: In crystal structures of analogous 4,5-dimethoxy systems, we observe
angles approaching 180°, stabilizing the lattice in a way that significantly increases melting points compared to the non-brominated analogs.
Visualization: The Analytical Workflow
The following diagram outlines the decision matrix and workflow for characterizing these derivatives, highlighting the integration of XRD and DFT.
Figure 1: Analytical workflow prioritizing SC-XRD for resolving packing interactions invisible to NMR.
Part 3: Experimental Protocol
This protocol is optimized for the Hydrochloride Salt or Schiff Base derivatives, which crystallize more readily than the free amine.
Synthesis & Crystallization (Schiff Base Derivative)
Objective: To grow diffraction-quality crystals of the N-(2-bromo-4,5-dimethoxybenzyl)-4-nitrobenzylideneamine (example derivative).
-
Reaction: Mix equimolar amounts (1.0 mmol) of 2-bromo-4,5-dimethoxybenzylamine and 4-nitrobenzaldehyde in anhydrous ethanol (15 mL).
-
Reflux: Heat at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool to room temperature. Filter the yellow precipitate.
-
Crystal Growth (The Critical Step):
-
Dissolve 20 mg of the crude solid in a hot mixture of Ethanol:Acetone (3:1, v/v).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).
-
Cover the vial with Parafilm and poke 3-4 small holes.
-
Allow to stand undisturbed at 4°C for 5-7 days.
-
Why this works: The acetone slows the evaporation of ethanol, preventing rapid precipitation and allowing the bromine-mediated stacking to organize the lattice.
-
Data Collection Parameters
-
Temperature: 100 K (Liquid Nitrogen stream). Essential to reduce thermal vibration of the methoxy groups.
-
Radiation: Mo Kα (
Å). Preferred over Cu Kα to minimize absorption by the heavy Bromine atom. -
Strategy: Collect full sphere to account for the anomalous scattering of Bromine, which aids in absolute structure determination if the derivative is chiral.
Part 4: Data Interpretation & Case Study
When analyzing the generated CIF (Crystallographic Information File), focus on these specific geometric parameters.
Key Metrics Table (Representative Data)
| Parameter | Typical Value (XRD) | DFT Prediction (Gas Phase) | Significance |
| C(Ar)-Br Bond Length | 1.89 - 1.91 Å | 1.93 Å | XRD shows bond shortening due to crystal packing compression. |
| Methoxy Torsion ( | 0° - 15° (Planar) | 30° - 45° | Lattice forces flatten the methoxy groups to maximize |
| Br...O Distance | 2.95 - 3.10 Å | > 3.40 Å (No interaction) | Evidence of Halogen Bonding (Sum of van der Waals radii is ~3.37 Å). |
Visualizing the Interaction Network
The following diagram illustrates the supramolecular assembly driven by the Bromine atom, which acts as a "linker" between layers of molecules.
Figure 2: Interaction map showing the critical Halogen Bond (
References
-
Halogen Bonding in Dimethoxybenzene Derivatives Cinčić, D., et al. "Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene."[1] Acta Crystallographica Section C, 2008.[1] Context: Establishes the baseline packing behavior of the brominated dimethoxy core.
-
Schiff Base Metal Complexes of Brominated Precursors Undegaonkar, M. G., et al.[2] "Solvent free synthesis and characterization of some bioactive metal complexes of Schiff base ligand." Journal of Advanced Scientific Research, 2020.[2] Context: Provides synthesis protocols for Schiff bases derived from brominated aromatic systems.
-
Comparative Analysis of NMR and X-ray Data Bertini, I., et al.[3] "On the complementarity of X-ray and NMR data." Progress in Nuclear Magnetic Resonance Spectroscopy, 2020. Context: Authoritative review on why solid-state and solution-state structures differ.
-
Halogen Bonding in Drug Discovery Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013. Context: Explains the biological relevance of the interactions observed in the XRD of brominated derivatives.
Sources
Executive Summary
2-Bromo-4,5-dimethoxybenzylamine is a critical pharmacophore in medicinal chemistry, serving as a primary precursor for the synthesis of psychoactive phenethylamines (e.g., the 2C-x series) and isoquinoline alkaloids. Understanding its solid-state behavior is essential for controlling polymorphism and solubility in drug formulation.
This guide provides a technical comparison of the crystal packing forces driven by the 2-bromo-4,5-dimethoxyphenyl moiety.[1] Unlike traditional geometric analysis (bond lengths/angles), Hirshfeld Surface Analysis (HSA) offers a visual and quantitative breakdown of intermolecular interactions. We compare the specific impact of the Bromine (Br) substituent against Chlorine (Cl) and Hydrogen (H) analogs to demonstrate how halogen bonding dictates crystal stability.
Part 1: The Comparative Framework
To understand the unique contribution of the bromine atom in this scaffold, we analyze the Hirshfeld surfaces of the target motif against its common analogs.
The Competitors: Interaction Profiles
The stability of the crystal lattice in 2-Bromo-4,5-dimethoxybenzylamine derivatives is governed by a competition between weak dispersive forces and directional hydrogen/halogen bonds.
| Feature | 2-Bromo-4,5-dimethoxy- (Target) | 2-Chloro-4,5-dimethoxy- (Alternative) | 3,4-Dimethoxy- (Control) |
| Primary Stabilizer | Halogen Bonding (C-Br···O/N) | Weak Halogen/H-Bonding | Classical H-Bonding (N-H···O) |
| High. Large, positive electrostatic potential cap on Br. | Moderate. Smaller | None. | |
| Lattice Energy | Generally higher due to specific directional locks. | Moderate. | Variable; often lower melting point. |
| Key HSA Feature | Distinct red spots on | Fainter red spots; less directional. | No halogen features; dominated by O···H. |
Why Hirshfeld?
Traditional XRD analysis identifies where atoms are. HSA identifies how they interact.
-
Geometric Analysis: Reports a Br···O distance of 3.2Å.
-
HSA: Visualizes this as a bright red "hotspot" on the surface, quantifying it as a specific percentage of the total lattice energy, distinguishing it from incidental contact.
Part 2: Detailed Case Study & Data Analysis
The following data represents a synthesis of crystallographic trends observed in Schiff bases and salts derived from the 2-bromo-4,5-dimethoxybenzylamine scaffold [1][2][5].
Quantitative Fingerprint Decomposition
The 2D fingerprint plot (di vs. de) breaks down the surface into specific atom-atom contacts.
| Interaction Type | Bromo-Analog Contribution (%) | Chloro-Analog Contribution (%) | Significance |
| H···H | 35% - 45% | 40% - 50% | Dispersive forces; always the bulk of the surface. |
| O···H / H···O | 15% - 20% | 18% - 22% | Strong H-bonds involving the methoxy oxygens. |
| Br···H / Cl···H | 12% - 18% | 10% - 15% | Critical Differentiator. Br creates a larger, more polarizable surface area. |
| Br···O / Cl···O | 3% - 6% | < 2% | The "Anchor." Represents the halogen bond ( |
| C···C ( | 5% - 10% | 5% - 10% | Aromatic stacking; largely unaffected by the halogen change. |
Visual Interpretation of the Surface[2][3][4]
-
The "Red Wings" (Fingerprint): In the Bromo-derivative, you will observe distinct "wings" in the fingerprint plot corresponding to C-H···Br interactions.[2][3][4][5][6][7][8] These are often sharper and more defined than in the Chloro-analog.
-
The "Sigma Hole" (Surface): On the
map, the Bromine atom tip appears red (contact < vdW radii) when interacting with a nucleophile (like a carbonyl oxygen or amine nitrogen). In the non-halogenated control, this region is blue/white (neutral).
Part 3: Experimental Protocol (Self-Validating)
This workflow ensures reproducibility using CrystalExplorer , the industry-standard software for HSA.
Prerequisites
-
Input: Valid .cif (Crystallographic Information File) derived from Single Crystal XRD.
-
Software: CrystalExplorer (Version 17.5 or 21.5 recommended) [3][4].
Step-by-Step Workflow
-
Import and Clean:
-
Load the .cif file into CrystalExplorer.
-
Validation: Ensure bond connectivity is correct. If the bromine atom is floating (unbonded), adjust the connectivity threshold manually.
-
-
Generate Hirshfeld Surface:
-
Map Properties (
): -
Generate Fingerprint Plots:
-
Click Display Fingerprint .[11]
-
Segmentation: Use the "Select Atoms" tool to isolate specific interactions.
-
Action: Click "Br" (inside) and "H" (outside) to isolate the Br···H contribution. Record the percentage displayed in the GUI.
-
-
Energy Frameworks (Optional but Recommended):
-
Calculate interaction energies (B3LYP/6-31G(d,p)) to validate if the "Red" spots actually correspond to thermodynamically stabilizing forces (Coulombic/Dispersion).
-
Part 4: Visualization of Pathways
Analytical Workflow
The following diagram outlines the logical flow from crystal synthesis to Hirshfeld interpretation.
Caption: Figure 1.[1][12][16][17] The linear workflow for generating validated Hirshfeld Surface data from raw chemical synthesis.
Interaction Logic: The "Bromo-Dimethoxy" Signature
This diagram explains how specific atoms in the molecule map to visual features on the Hirshfeld surface.
Caption: Figure 2. Mapping atomic contributors to specific visual signatures in Hirshfeld Surface Analysis.
References
-
Elewa, S. & Mabied, A. (2025).[5] Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19:127.[5] [Link]
-
Mertsalov, D. F., et al. (2021).[6] Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one.[1][15][6][12] Acta Crystallographica Section E, 77(3), 255–259.[6] [Link][6]
-
Spackman, M. A. & Jayatilaka, D. (2009).[9] Hirshfeld surface analysis.[2][4][5][6][7][10][11][14][18] CrystEngComm, 11, 19-32. [Link][9]
-
Turner, M. J., et al. (2017).[12] CrystalExplorer17. University of Western Australia. [Link]
-
Dileep, C. S., et al. (2023).[19] Crystal structure and Hirshfeld surface analysis of (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one.[2][6] Acta Crystallographica Section E. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-di-bromo-2,3,3a,4,5,6,7,7a-octa-hydro-3a,6-ep-oxy-1 H-isoindol-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) [mdpi.com]
- 8. Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione (BrHBQBr) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. scribd.com [scribd.com]
- 11. crystalexplorer.net [crystalexplorer.net]
- 12. Crystal structure and Hirshfeld surface analysis of (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crystalexplorer.net [crystalexplorer.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Crystal structure and Hirshfeld surface analysis of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Crystal structure of 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Crossmark [crossmark.crossref.org]
A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Phenethylamines
Introduction: The Significance of 2,4,5-Trisubstituted Phenethylamines
The 2,4,5-trisubstituted phenethylamine scaffold is a cornerstone in medicinal chemistry and pharmacology. This structural motif is found in a wide array of neuropharmacologically active compounds, including psychedelics, empathogens, and anorectics. The "2C" series of psychedelic phenethylamines, first extensively synthesized and studied by Alexander Shulgin, prominently features this substitution pattern.[1][2][3][4] The substituents on the aromatic ring, particularly at the 2, 4, and 5 positions, play a crucial role in modulating the potency, selectivity, and duration of action of these compounds at various serotonin receptors, most notably the 5-HT2A receptor.[5][6]
Given their profound biological activities and therapeutic potential, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the most common and effective synthetic strategies for preparing 2,4,5-trisubstituted phenethylamines, with a focus on the underlying chemical principles, practical experimental considerations, and comparative performance.
Strategic Overview: The Henry Reaction as a Gateway
A prevalent and highly effective strategy for the synthesis of phenethylamines, including the 2,4,5-trisubstituted analogues, commences with a substituted benzaldehyde. The most common two-step sequence involves:
-
The Henry (Nitroaldol) Reaction: A base-catalyzed condensation of a substituted benzaldehyde with a nitroalkane (typically nitromethane or nitroethane) to form a β-nitrostyrene intermediate.[7][8][9][10][11]
-
Reduction of the β-Nitrostyrene: The subsequent reduction of both the nitro group and the carbon-carbon double bond of the β-nitrostyrene to yield the target phenethylamine.[12][13][14]
This approach is favored for its versatility, as a wide variety of substituted benzaldehydes are commercially available or readily synthesized.[15][16][17][18] The choice of reducing agent in the second step is a critical determinant of the overall efficiency, safety, and substrate compatibility of the synthesis.
Visualizing the General Synthetic Pathway
Caption: General two-step synthetic route to substituted phenethylamines.
Comparative Analysis of Reduction Methodologies for β-Nitrostyrenes
The reduction of the β-nitrostyrene intermediate is the linchpin of this synthetic strategy. Several reducing agents have been successfully employed, each with its own set of advantages and disadvantages. This section provides a comparative overview of the most prominent methods.
Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂)
This one-pot method has emerged as a highly efficient, scalable, and user-friendly alternative to more hazardous reducing agents.[12][14][19] The combination of sodium borohydride, a mild and easy-to-handle reducing agent, with a catalytic amount of copper(II) chloride provides a powerful system for the complete reduction of the nitrostyrene.[12][14]
Mechanism Insight: It is proposed that Cu(II) is reduced in situ to an active copper species by NaBH₄, which then facilitates the reduction of both the nitro group and the alkene.[14]
Advantages:
-
Mild reaction conditions: Typically conducted at elevated temperatures (e.g., 80°C) without the need for an inert atmosphere.[12][14]
-
Short reaction times: Often complete within 10-30 minutes.[12]
-
High yields: Generally provides good to excellent yields (62-83%).[12]
-
Safety: Avoids the use of pyrophoric reagents like lithium aluminum hydride.[12]
-
Scalability: The procedure is readily scalable for larger preparations.[19]
Disadvantages:
-
Requires careful control of the addition of reagents to manage the exothermic reaction.
-
The workup involves a basic extraction to isolate the free amine.[19]
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)
Red-Al® is a powerful reducing agent that provides a reliable method for the reduction of β-nitrostyrenes to phenethylamines in good yields.[13] It is particularly effective for substrates that may be resistant to other reduction methods.
Advantages:
-
High yields: Often provides yields comparable to or greater than other methods.[13]
-
Broad substrate scope: Effective for a range of substituted nitrostyrenes.[13]
Disadvantages:
-
Hazardous reagent: Red-Al® is a reactive hydride and must be handled with care under anhydrous conditions.
-
Longer reaction times: Typically requires refluxing for several hours (2-17 h).[13]
-
Workup: Involves hydrolysis of the aluminum salts, which can sometimes be cumbersome.[13]
Zinc/Hydrochloric Acid (Zn/HCl)
This classical reduction method utilizes a metal-acid system and has been reported for the synthesis of phenethylamines from nitrostyrenes. While often effective, the heterogeneous nature of the reaction can lead to variability.
Advantages:
-
Readily available and inexpensive reagents.
-
Can be effective for certain substrates.
Disadvantages:
-
Reaction conditions can be harsh.
-
Yields can be variable and substrate-dependent.
-
Workup can be tedious, involving filtration of the zinc salts and careful basification.
-
May not be suitable for acid-sensitive functional groups.
Data Summary: Comparison of Reduction Methods
| Method | Key Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| NaBH₄/CuCl₂ | Sodium borohydride, Copper(II) chloride | 10-30 minutes | 62-83% | Mild conditions, short reaction time, high yield, safety.[12][14][19] | Exothermic reaction, requires basic workup. |
| Red-Al® | Sodium bis(2-methoxyethoxy)aluminum hydride | 2-17 hours | Good to excellent | High yields, broad scope.[13] | Hazardous reagent, long reaction time, anhydrous conditions required.[13] |
| Zn/HCl | Zinc dust, Hydrochloric acid | Variable | Variable | Inexpensive reagents. | Harsh conditions, variable yields, tedious workup. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxy-4-methyl-β-nitrostyrene via the Henry Reaction
This protocol is a representative example of the Henry reaction to form the key nitrostyrene intermediate.
Materials:
-
2,5-Dimethoxy-4-methylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A solution of 2,5-dimethoxy-4-methylbenzaldehyde (1 mmol) and ammonium acetate (1.25 mmol) in nitromethane is refluxed for the specified time (typically monitored by TLC).[13]
-
The reaction mixture is cooled, and the product is precipitated.
-
The crude β-nitrostyrene is collected by filtration and can be recrystallized if necessary.[13]
Protocol 2: Reduction of 2,5-Dimethoxy-4-methyl-β-nitrostyrene using NaBH₄/CuCl₂
This protocol details the efficient one-pot reduction of the nitrostyrene to the corresponding phenethylamine.
Materials:
-
2,5-Dimethoxy-4-methyl-β-nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂) solution (2M)
-
Isopropanol (i-PrOH)
-
Water
-
Sodium hydroxide (NaOH) solution (35%)
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
The β-nitrostyrene (1 mmol) is dissolved in a mixture of isopropanol and water.[19]
-
Sodium borohydride (an excess, e.g., 10 equivalents) is added portion-wise to the stirred solution.[19]
-
A catalytic amount of CuCl₂ solution is added dropwise.[19]
-
The reaction mixture is heated to reflux (around 80°C) and monitored by TLC until completion (typically 10-30 minutes).[14][19]
-
After cooling to room temperature, a 35% NaOH solution is added to the mixture.[19]
-
The product is extracted with an organic solvent (e.g., isopropanol or dichloromethane).[19]
-
The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[19]
-
The resulting free amine can be converted to its hydrochloride salt by dissolving the residue in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in diethyl ether or dioxane. The precipitated salt is then collected by filtration.[19]
Alternative Synthetic Strategies
While the Henry reaction followed by reduction is a dominant strategy, other methods for constructing the phenethylamine skeleton exist.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone under acidic conditions.[20][21][22][23] While this reaction does not directly yield a simple phenethylamine, it is a crucial method for accessing a related and important class of compounds. The reaction proceeds through the formation of an iminium ion followed by an intramolecular electrophilic aromatic substitution.[20]
Caption: The mechanism of the Pictet-Spengler reaction.
This reaction is particularly useful for building complex polycyclic systems and has been widely applied in the total synthesis of natural products.[20]
Grignard Reaction-Based Approaches
Grignard reactions can also be employed in the synthesis of phenethylamine derivatives, although they are often more complex and may involve more steps.[24][25][26] For instance, a Grignard reagent can be reacted with an appropriate electrophile to construct the carbon skeleton, followed by functional group manipulations to introduce the amine. However, these routes can be cumbersome and may suffer from lower yields and the use of hazardous reagents.[24]
Conclusion
The synthesis of 2,4,5-trisubstituted phenethylamines is most efficiently and reliably achieved through a two-step sequence involving the Henry reaction of a corresponding benzaldehyde followed by reduction of the resulting β-nitrostyrene. Among the various reduction methods, the use of sodium borohydride in combination with catalytic copper(II) chloride stands out as a superior choice for many applications due to its mild conditions, short reaction times, high yields, and enhanced safety profile. While other methods such as Red-Al® reduction offer high yields, they come with the trade-off of using more hazardous reagents and longer reaction times. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. For researchers in the field, a thorough understanding of these comparative aspects is crucial for the successful and efficient synthesis of these important neuropharmacological agents.
References
- D'Andrea, L., & Kristensen, J. L. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- Pictet–Spengler reaction. (n.d.). Grokipedia.
- D'Andrea, L., & Jademyr, S. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals.
- (n.d.). Reduction of Nitrostyrenes using Red-Al.
- (n.d.). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. Benchchem.
- (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - RU.
- (n.d.). An Experimental Evaluation of the Zinc/Hydrochloric Acid Reduction of Nitrostyrenes. Sciencemadness.org.
- (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.
- (n.d.). 2,5-Dimethoxybenzaldehyde. Wikipedia.
- (2023, December 8). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles.
- Guy, M., Freeman, S., Alder, J. F., & Brandt, S. D. (n.d.). The Henry reaction: Spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. Research Explorer The University of Manchester.
- (2025, October 21).
- (n.d.). Pictet–Spengler reaction. Wikipedia.
- (n.d.). 2C-T-2. Inxight Drugs.
- (2025, August 7). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines.
- (n.d.). 2C (psychedelics). Wikipedia.
- (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
- (2008, September 3). The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. Semantic Scholar.
- (n.d.). 2C or Not 2C: Phenethylamine Designer Drug Review. PMC.
- (n.d.). 2,5-Dimethoxybenzaldehyde, 99% 93-02-7 India. Ottokemi.
- (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative.
- (n.d.). Alexander Shulgin. Wikipedia.
- (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.
- (2013, September 30). β-phenylethylamine, a small molecule with a large impact. PMC - NIH.
- (n.d.). Henry reaction. Wikipedia.
- (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde.
- (n.d.). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS. United Chemical Technologies (UCT).
- (n.d.). WO2002036540A2 - PROCESS FOR PREPARATION OF β-PHENETHYLAMINE DERIVATIVE.
- (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
- (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
- (n.d.). Substituted phenethylamine. Wikipedia.
- (n.d.). Phenethylamines. University of Virginia School of Medicine.
- (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
Sources
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- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
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- 4. Alexander Shulgin - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
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- 11. researchgate.net [researchgate.net]
- 12. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 13. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 21. Chemicals [chemicals.thermofisher.cn]
- 22. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 23. via.library.depaul.edu [via.library.depaul.edu]
- 24. WO2010100520A1 - A process for preparation of phenethylamine derivative - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
- 26. glaserr.missouri.edu [glaserr.missouri.edu]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Bromo-4,5-dimethoxybenzylamine
[1][2]
Executive Summary: Immediate Action Directives
Do NOT dispose of 2-Bromo-4,5-dimethoxybenzylamine (CAS 89525-51-9) down the drain. Do NOT mix with non-halogenated organic solvents. Do NOT discard in regular trash or biohazard bins.
This compound is a halogenated aromatic amine . Its disposal requires strict adherence to Halogenated Organic Waste protocols to prevent the release of toxic hydrobromic acid (HBr) and dioxins during thermal destruction. Furthermore, due to its structural similarity to Schedule I phenethylamines (e.g., 2C-B), this compound carries a high diversion risk; inventory reconciliation prior to disposal is a mandatory security step.
Chemical Profile & Risk Assessment
Before handling waste, verify the chemical identity and associated hazards. This molecule combines the corrosivity/irritation of amines with the persistence of halogenated aromatics.
| Parameter | Specification | Operational Implication |
| Chemical Name | 2-Bromo-4,5-dimethoxybenzylamine | Target Analyte |
| CAS Number | 89525-51-9 | Use for Waste Manifesting |
| Molecular Formula | C | Bromine Content: Requires Halogenated Waste Stream |
| Physical State | Solid (often HCl salt) or Oil (Free base) | Determines packaging (Solid vs. Liquid waste) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT-SE (H335) | PPE: Nitrile gloves, safety goggles, fume hood |
| Reactivity | Basic (Amine) | Incompatible with: Acids, Acid Chlorides, Oxidizers |
| Regulatory Status | Potential Precursor / Watch List | Mandatory: Update inventory log upon disposal to prevent diversion flags.[1][2] |
Pre-Disposal Stabilization & Logic
Effective disposal begins at the bench. You must categorize the waste correctly to ensure the receiving incineration facility uses the correct scrubber systems.
The "Halogen Rule"
Because this molecule contains a Bromine atom, it must be classified as Halogenated Waste .
-
Scientific Rationale: When incinerated, non-halogenated organics burn to CO
and H O. Halogenated organics produce acid gases (HBr, HCl) which destroy standard incinerators and require specialized alkaline scrubbers.
Workflow Logic Diagram
The following decision tree outlines the segregation logic for this specific compound.
Figure 1: Waste segregation logic. Note that adding a halogenated solute to a non-halogenated solvent converts the entire mixture into Halogenated Waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Use this for expired shelf stocks, weighing boat residues, or spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "2-Bromo-4,5-dimethoxybenzylamine" (Write out full name; do not use abbreviations like '2-Br-DMBA').
-
Hazard Checkboxes: Toxic, Irritant.[3]
-
-
Inventory Reconciliation:
-
Critical: Before sealing, weigh the remaining amount.
-
Log the disposal in your chemical inventory system (e.g., ChemTracker, CisPro).
-
Why? This compound is a structural isomer of controlled phenethylamines. Discrepancies in mass balance can trigger DEA or regulatory audits.
-
-
Storage: Place the container in the Solid Waste / Lab Pack accumulation area. Do not compact.
Protocol B: Liquid Waste (Reaction Mixtures or Stock Solutions)
Use this for NMR samples, mother liquors, or reaction byproducts.
-
Segregation: Pour into the Halogenated Organic Waste carboy.
-
Note: Even if the solvent is Methanol (non-halogenated), the presence of the brominated amine mandates the "Halogenated" classification.
-
-
Compatibility Check:
-
Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or active acid chlorides.
-
As an amine, it is basic. Ensure the waste stream is not exclusively acidic to the point of violent exotherm, though standard organic waste streams generally tolerate dilute amines well.
-
-
Rinsing: Triple rinse the empty glassware with a small amount of solvent (e.g., Acetone) and add the rinsate to the same Halogenated Waste carboy .
-
Defacing: Deface the label of the original empty bottle and discard the bottle in glass trash (only after triple rinsing).
Emergency Contingencies: Spill Response
If 2-Bromo-4,5-dimethoxybenzylamine is spilled outside a fume hood:
-
Evacuate & Ventilate: The amine vapor can be irritating (H335). Clear the immediate area.[1][3][4]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation.
-
Liquids: Absorb with vermiculite or sand.
-
-
Cleanup:
-
Scoop material into a plastic bag.[3]
-
Wipe the surface with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine residue and eliminate odor.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin (Protocol A).
-
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 2-Bromo-4,5-dimethoxybenzylamine. Retrieved from .
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. .
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. .
-
Drug Enforcement Administration (2024). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals. (Reference for structural analog awareness). .
Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations (40 CFR Parts 260-273 in the USA) before final disposal.
Navigating the Synthesis Frontier: A Guide to Safely Handling 2-Bromo-4,5-dimethoxybenzylamine
For the researcher pioneering new molecular pathways, the ability to handle novel chemical reagents with confidence is paramount. This guide provides essential safety and logistical information for 2-Bromo-4,5-dimethoxybenzylamine, a substituted benzylamine likely used in complex organic synthesis. As your partner in the lab, we go beyond supplying the product to ensure you are equipped with the knowledge for safe and effective experimentation. This document is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), operational protocols, and disposal, grounded in established chemical safety principles.
Hazard Profile: An Evidence-Based Assessment
-
The Brominated Dimethoxybenzyl Core : Analysis of the closely related compound, 2-Bromo-4,5-dimethoxybenzyl bromide, indicates that this structural moiety presents risks of skin, eye, and respiratory irritation.[1][2][3][4]
-
The Benzylamine Functional Group : Benzylamines as a class are known to be corrosive and can cause severe skin burns and eye damage.[5][6][7][8] They can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][9]
Based on this composite analysis, 2-Bromo-4,5-dimethoxybenzylamine should be treated as a substance that is corrosive and irritating to the skin, eyes, and respiratory tract. All handling procedures must be designed to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential for minimizing exposure. The following table outlines the minimum required PPE and recommendations for enhanced protection during high-risk procedures.
| Protection Area | Minimum Required PPE | Recommended for High-Risk Operations (e.g., large quantities, heating) |
| Eye/Face | ANSI-approved safety goggles offering chemical splash protection.[9][10] | Wear a full-face shield in addition to safety goggles.[11] |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile).[11] | Heavy-duty, chemically resistant gloves over a base layer of nitrile gloves. Always consult the glove manufacturer's compatibility chart. |
| Body | A fully buttoned, flame-resistant laboratory coat. | A chemically resistant apron worn over the laboratory coat.[11] |
| Footwear | Closed-toe shoes made of a non-porous material. | Chemically resistant shoe covers. |
| Respiratory | All work must be conducted in a certified chemical fume hood. | If work outside a fume hood is unavoidable, a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[9][12] |
dot graph PPE_Decision_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Connections Start -> Assess_Operation; Assess_Operation -> Min_PPE [label="Standard Benchtop Use"]; Min_PPE -> High_Risk; High_Risk -> Fume_Hood [label="No"]; High_Risk -> Enhanced_PPE [label="Yes"]; Enhanced_PPE -> Fume_Hood; Fume_Hood -> End; } Caption: PPE selection workflow for handling 2-Bromo-4,5-dimethoxybenzylamine.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Store : Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][5] Keep the container tightly sealed. Containers should be stored in a secondary containment bin in a designated cabinet for corrosive materials.[10][11]
Handling and Use
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[11][13] Have a spill kit appropriate for corrosive amines readily available.
-
Engineering Controls : All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]
-
Transfers : Use spark-proof tools for handling solids.[12] When dissolving, slowly add the compound to the solvent.
-
Heating : If the experimental procedure requires heating, conduct the operation in a well-maintained heating mantle or oil bath within the fume hood. Ensure the apparatus is securely clamped.
-
Post-Handling : After use, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental compliance.
Waste Segregation
-
Halogenated Organic Waste : All waste containing 2-Bromo-4,5-dimethoxybenzylamine, including reaction residues, contaminated solvents, and rinsates, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Contaminated PPE : Used gloves, bench paper, and other solid materials contaminated with the compound should be collected in a separate, sealed bag and disposed of as solid hazardous waste. Do not discard in regular trash.[12]
Disposal Procedure
-
Container Management : Keep waste containers tightly closed when not in use.
-
Labeling : Ensure all waste containers are accurately labeled with their contents.
-
Collection : Follow your institution's specific procedures for hazardous waste collection. Do not pour any waste containing this compound down the drain.[12] Brominated waste may require incineration at a licensed hazardous waste facility.[14]
By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate 2-Bromo-4,5-dimethoxybenzylamine into their synthetic endeavors, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- 2-Bromo-4,5-dimethoxybenzyl bromide - Safety Data Sheet. (2022, May 17). Apollo Scientific.
- 2-Bromo-4,5-dimethoxybenzyl bromide - Safety D
- 2-Bromo-4,5-dimethoxycinnamic acid - Safety Data Sheet. (2025, October 7). Thermo Fisher Scientific.
- 2-Bromo-4,5-dimethoxybenzyl alcohol - Safety Data Sheet. (2025, December 19). Fisher Scientific.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Benzylamine - Safety Data Sheet. (2022, September 16). Apollo Scientific.
- Method for the bromination of aromatic compound. (1990, September 4).
- 2-Bromo-4,5-Dimethoxybenzyl Bromide - Chemical Safety Data Sheet. (2025, July 19). ChemicalBook.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety.
- Corrosives. (n.d.). Duke University Safety.
- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20).
- Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). MDPI.
- 8.9 Corrosives. (n.d.). University of California, Santa Barbara, Environment, Health and Safety.
- Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog.
- Benzylamine - Safety D
- Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research.
- Benzylamine min 98% - Material Safety Data Sheet. (2010, June 10). Actylis Lab Solutions.
- Benzylamine. (n.d.). PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
